molecular formula C40H73NO7 B13146105 Pyridoxine3,4-dipalmitate

Pyridoxine3,4-dipalmitate

Cat. No.: B13146105
M. Wt: 680.0 g/mol
InChI Key: LKEIHUMFMSASHK-UHFFFAOYSA-N
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Description

Pyridoxine3,4-dipalmitate is a useful research compound. Its molecular formula is C40H73NO7 and its molecular weight is 680.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridoxine3,4-dipalmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine3,4-dipalmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H73NO7

Molecular Weight

680.0 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid

InChI

InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3

InChI Key

LKEIHUMFMSASHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Vitamin B6 – Engineering Lipophilicity for Enhanced Bioavailability and Application

Vitamin B6, in its common form as pyridoxine hydrochloride, is a cornerstone of cellular metabolism, acting as a vital water-soluble coenzyme in over 100 enzymatic reactions.[1] Its applications in pharmaceuticals and nutrition are well-established.[2][3] However, the inherent hydrophilicity of pyridoxine presents significant limitations for certain applications, particularly in topical delivery and specialized drug delivery systems, where the ability to traverse lipid-rich biological membranes is paramount.

This guide delves into a strategic modification of the parent vitamin: Pyridoxine 3,4-Dipalmitate . By esterifying the hydroxyl groups at the 3 and 4 positions of the pyridine ring with palmitic acid, a 16-carbon saturated fatty acid, the resulting molecule is transformed into a highly lipophilic entity. This chemical re-engineering dramatically alters its physicochemical properties, unlocking new potential in dermatology, cosmetics, and advanced drug delivery.[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical characteristics of Pyridoxine 3,4-Dipalmitate, the rationale behind its analytical characterization, and insights into its functional applications.

Molecular and Structural Characteristics

Understanding the fundamental structure of Pyridoxine 3,4-Dipalmitate is key to interpreting its behavior. The molecule consists of the central 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine core of pyridoxine, with two palmitate chains attached via ester linkages.

  • IUPAC Name: [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate[5]

  • CAS Number: 992-42-7[5]

  • Molecular Formula: C₄₀H₇₁NO₅[5]

  • Molecular Weight: 646.0 g/mol [5]

Caption: Molecular structure of Pyridoxine 3,4-Dipalmitate.

Core Physicochemical Properties

The esterification with two long alkyl chains drastically shifts the properties from those of the hydrophilic parent, Pyridoxine HCl.

Physical State and Appearance

Pyridoxine 3,4-dipalmitate presents as a white to off-white crystalline powder and is odorless.[4] This contrasts with Pyridoxine HCl, which also exists as a white crystalline powder but has a slightly sour and bitter taste.[6]

Melting Point

The melting point is a critical indicator of purity and crystalline structure.

  • Reported Melting Point: 88.0 to 92.0 °C[7]

  • Comparison: The parent, Pyridoxine HCl, has a much higher melting point of 205–209 °C (with decomposition).[6] The significant decrease is due to the disruption of the strong intermolecular hydrogen bonding and ionic interactions present in the Pyridoxine HCl crystal lattice by the bulky, non-polar palmitate chains.

Solubility Profile

The most profound change is in solubility. This property dictates the vehicle and formulation choices for its application.

  • Water: Insoluble.[4]

  • Oils/Lipids: Readily soluble.[4]

  • Ethanol: Slightly soluble, with solubility increasing with heat.[4]

  • Other Solvents: Predicted to be soluble in non-polar organic solvents like chloroform and ether, a reversal of the parent compound's profile.[6]

Rationale: The two C16 palmitate chains create a dominant non-polar character, making the molecule highly lipophilic. This is quantified by its high calculated LogP value.

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

PropertyPyridoxine 3,4-DipalmitatePyridoxine (Parent)Significance of Difference
Molecular Weight ( g/mol ) 646.0[5]169.18[8]Substantial increase due to the addition of two palmitate chains.
XLogP3 (Lipophilicity) 14.5[5][7]-0.6A dramatic shift from hydrophilic to highly lipophilic, predicting high affinity for lipid membranes and poor aqueous solubility.
Hydrogen Bond Donors 1[5][7]4Reduced H-bond donating capacity limits interaction with water.
Hydrogen Bond Acceptors 6[5][7]4Increased H-bond acceptors (ester carbonyls), but accessibility is sterically hindered by alkyl chains.
Rotatable Bond Count 34[5][7]3High flexibility due to the long alkyl chains, influencing its interaction with lipid bilayers.

Stability Profile: A Key Advantage

A primary motivation for creating lipophilic derivatives of vitamins is to enhance their stability in formulations.

  • Photostability: Pyridoxine is known to be sensitive to light.[8] Esterification can offer a degree of protection against photodegradation, although amber or opaque packaging remains a recommendation for formulations.

  • pH Stability & Hydrolysis: Pyridoxine is most stable in a pH range of 5 to 7 and can decompose at pH values below 3 or above 9.[8] Pyridoxine 3,4-dipalmitate is susceptible to hydrolysis back to pyridoxine and palmitic acid under strongly acidic or alkaline conditions. This hydrolysis is a critical aspect of its function as a prodrug, as skin or cellular esterases can cleave the ester bonds to release the active vitamin B6 intracellularly.[9]

Proposed Synthesis and Analytical Characterization Workflow

As a Senior Application Scientist, developing robust synthesis and analysis plans is crucial. While specific industrial synthesis routes are often proprietary, a scientifically sound approach can be designed based on fundamental organic chemistry.

Proposed Synthesis Pathway

The synthesis involves a direct esterification reaction. The choice of reagents is critical to ensure selectivity and high yield.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_output Final Product & Analysis R1 Pyridoxine HCl P1 Step 1: Dissolution Dissolve Pyridoxine HCl in anhydrous pyridine. R1->P1 R2 Palmitoyl Chloride (2.2 eq) P2 Step 2: Acylation Cool to 0°C. Add Palmitoyl Chloride dropwise. Stir at RT for 12-24h. R2->P2 R3 Anhydrous Pyridine (Solvent/Base) R3->P1 P1->P2 P3 Step 3: Quenching & Extraction Quench with water. Extract with Ethyl Acetate. Wash with dilute HCl, NaHCO₃, and brine. P2->P3 P4 Step 4: Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. P3->P4 P5 Step 5: Purification Purify crude product via Silica Gel Column Chromatography. P4->P5 O1 Pyridoxine 3,4-Dipalmitate (White Powder) P5->O1 O2 Characterization (HPLC, MS, NMR, FT-IR) O1->O2 Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Quantification cluster_thermal Thermal Properties Input Synthesized Product NMR ¹H NMR & ¹³C NMR (Confirms covalent structure, attachment points) Input->NMR FTIR FT-IR Spectroscopy (Confirms ester C=O group, loss of broad -OH) Input->FTIR MS Mass Spectrometry (ESI-MS) (Confirms Molecular Weight [M+H]⁺ at ~647.0) Input->MS HPLC RP-HPLC-UV (Assesses purity >98%, quantifies concentration) Input->HPLC DSC Differential Scanning Calorimetry (DSC) (Determines melting point and thermal transitions) Input->DSC Final_Report Certificate of Analysis (CoA) NMR->Final_Report FTIR->Final_Report MS->Final_Report HPLC->Final_Report DSC->Final_Report

Sources

molecular structure and weight of pyridoxine 3,4-dipalmitate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pyridoxine 3,4-Dipalmitate Structural Characterization, Synthesis, and Lipophilic Modification of Vitamin B6

Executive Summary & Molecular Identity

Pyridoxine 3,4-dipalmitate (CAS 992-42-7) represents a critical lipophilic modification of Pyridoxine (Vitamin B6).[1] Unlike the hydrophilic parent molecule, which exhibits poor percutaneous absorption and oxidative instability, the 3,4-dipalmitate ester acts as a stable prodrug. By masking the reactive phenolic hydroxyl at position 3 and the hydroxymethyl group at position 4 with palmitic acid chains, the molecule achieves high lipid solubility, facilitating transport across the stratum corneum. Upon absorption, endogenous esterases hydrolyze the ester bonds, releasing free Pyridoxine for conversion into its active coenzyme form, Pyridoxal 5′-phosphate (PLP).

Table 1: Physicochemical Profile[1]
PropertyData
Systematic Name [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate
Common Name Pyridoxine 3,4-Dipalmitate
CAS Registry Number 992-42-7
Molecular Formula C₄₀H₇₁NO₅
Molecular Weight 646.01 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in oils, ethanol, chloroform; Insoluble in water
Melting Point ~88–92 °C (Dependent on polymorph/purity)
Lipophilicity (LogP) ~14.5 (Predicted)

Structural Analysis & Regiochemistry

The structural integrity of Pyridoxine 3,4-dipalmitate relies on the specific esterification of the pyridine ring substituents. Pyridoxine contains three potential reaction sites:

  • Position 3: Phenolic hydroxyl (Most acidic, highly reactive).[1]

  • Position 4: Hydroxymethyl (Primary alcohol).[1]

  • Position 5: Hydroxymethyl (Primary alcohol).[1]

In the 3,4-dipalmitate derivative, the palmitoyl chains (


) are attached at positions 3 and 4.[1] This regioselectivity is crucial.[1] Blocking the phenolic oxygen (Pos 3) significantly increases oxidative stability by preventing quinone methide formation, a common degradation pathway for B6 vitamers. Leaving the position 5 hydroxymethyl group free retains a degree of amphiphilicity, aiding in interfacial orientation within lipid bilayers, although the molecule remains predominantly lipophilic.

Synthetic Pathway & Protocol

The synthesis of Pyridoxine 3,4-dipalmitate is typically achieved via nucleophilic acyl substitution using palmitoyl chloride.[1] To ensure regioselectivity and prevent the formation of the tri-ester (tripalmitate), stoichiometric control and temperature regulation are paramount.

Experimental Protocol

Reagents:

  • Pyridoxine Hydrochloride (PN-HCl)[1]

  • Palmitoyl Chloride (2.1 equivalents)[1]

  • Pyridine (Solvent and Acid Scavenger)[1]

  • Chloroform (

    
    ) or Dichloromethane (DCM)[1]
    
  • Anhydrous Sodium Sulfate (

    
    )[1]
    

Methodology:

  • Preparation of Free Base: Pyridoxine HCl is dissolved in dry pyridine.[1] The pyridine acts as a solvent and neutralizes the HCl salt, exposing the nucleophilic hydroxyl groups.

  • Acylation (Controlled Addition): The solution is cooled to 0°C in an ice bath. Palmitoyl chloride (diluted in minimal DCM) is added dropwise over 60 minutes.[1]

    • Mechanistic Note: The phenolic OH at position 3 reacts first due to its higher acidity and the formation of a reactive phenoxide-like intermediate in pyridine.[1] The position 4 primary alcohol reacts subsequently.[1]

  • Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours. Progress is monitored via Thin Layer Chromatography (TLC) using Silica gel (Mobile phase: Hexane/EtOAc 7:3).[1]

  • Quenching & Workup: The reaction is quenched with ice-cold water to hydrolyze excess acid chloride.[1] The mixture is extracted with Chloroform.[1]

  • Purification: The organic layer is washed efficiently with 0.1 M HCl (to remove residual pyridine), followed by saturated

    
     and brine. The organic phase is dried over anhydrous 
    
    
    
    and concentrated in vacuo.[1]
  • Recrystallization: The crude solid is recrystallized from ethanol/acetone to yield pure Pyridoxine 3,4-dipalmitate.[1]

Visualization: Synthesis Workflow

Synthesis PN Pyridoxine HCl (Hydrophilic) Intermediate Acylation Reaction (Nucleophilic Substitution) PN->Intermediate Dissolution Reagents Palmitoyl Chloride (2.1 eq) + Pyridine Reagents->Intermediate Dropwise Addition (0°C) Workup Extraction & Acid Wash (Remove Pyridine) Intermediate->Workup 4-6 hrs, RT Product Pyridoxine 3,4-Dipalmitate (Lipophilic) Workup->Product Recrystallization

Figure 1: Synthetic pathway for the conversion of Pyridoxine to Pyridoxine 3,4-dipalmitate via acyl chloride substitution.

Analytical Characterization

To validate the synthesis of the specific 3,4-isomer, the following analytical checkpoints are required:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Isopropanol (60:40).[1] High organic content is required to elute the lipophilic ester.[1]

    • Detection: UV at 290 nm (Characteristic absorption of the pyridine ring).[1]

  • 1H-NMR Spectroscopy (CDCl3):

    • Confirm the presence of two distinct palmitoyl chains (terminal methyl triplets at ~0.88 ppm, methylene envelope at 1.25 ppm).

    • Diagnostic Shift: The methylene protons at position 4 (

      
      -O-CO-R) will show a downfield shift (~5.0-5.2 ppm) compared to free pyridoxine, confirming esterification at this site.[1] The aromatic proton at position 6 will remain a singlet.[1]
      

Mechanism of Action: Prodrug Activation

Pyridoxine 3,4-dipalmitate is biologically inactive until hydrolyzed.[1] Its efficacy depends on the "Flip-Flop" mechanism across the lipid barrier followed by enzymatic cleavage.[1]

  • Permeation: The long fatty acid chains allow the molecule to partition into the lipid matrix of the stratum corneum.[1]

  • Hydrolysis: Upon reaching the viable epidermis or systemic circulation, non-specific esterases (carboxylesterases) cleave the palmitate esters.

  • Bio-activation: The released Pyridoxine is phosphorylated by Pyridoxal Kinase (PDXK) to Pyridoxine 5'-phosphate (PNP), which is then oxidized by Pyridoxamine 5'-phosphate oxidase (PNPO) to Pyridoxal 5'-phosphate (PLP), the active cofactor.[1][2]

Visualization: Metabolic Activation Pathway

Activation Prodrug Pyridoxine 3,4-Dipalmitate (Lipophilic Prodrug) FreePN Free Pyridoxine (PN) + 2 Palmitic Acid Prodrug->FreePN Hydrolysis Esterase Esterases (Skin/Plasma) Esterase->FreePN PNP Pyridoxine 5'-Phosphate (PNP) FreePN->PNP Phosphorylation Kinase Pyridoxal Kinase (PDXK) Kinase->PNP PLP Pyridoxal 5'-Phosphate (Active Cofactor) PNP->PLP Oxidation Oxidase PNPO Oxidase Oxidase->PLP

Figure 2: Biological activation pathway from lipophilic prodrug to active Vitamin B6 cofactor.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate.[1] Retrieved from [Link]

Sources

A Technical Guide to Pyridoxine 3,4-Dipalmitate: A Lipophilic Vitamin B6 Pro-Drug

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridoxine 3,4-Dipalmitate, a lipophilic diester of Vitamin B6. Designed for scientists and researchers, this document details the compound's chemical identifiers, physicochemical properties, and the scientific rationale for its synthesis. We explore its primary applications in the cosmetic and dermatological fields, grounded in its enhanced stability and skin permeability compared to its parent molecule, pyridoxine. The guide elucidates the proposed mechanism of action, involving enzymatic conversion to the active form of Vitamin B6 within the skin. Furthermore, a representative experimental protocol for assessing skin permeation is provided to demonstrate a practical application in a research setting.

Core Identification and Chemical Structure

Pyridoxine 3,4-Dipalmitate is a synthetically modified form of pyridoxine (Vitamin B6), where the hydroxyl groups at the 3 and 4 positions of the pyridine ring are esterified with palmitic acid. This structural modification is a deliberate strategy to increase the lipophilicity of the water-soluble vitamin, thereby enhancing its stability in formulations and its ability to penetrate the lipid-rich stratum corneum of the skin.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for Pyridoxine 3,4-Dipalmitate are summarized below.

IdentifierValueSource
CAS Number 992-42-7[1][2][3]
Molecular Formula C40H71NO5[1][2][3]
IUPAC Name [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate[3]
Molecular Weight 646.0 g/mol [1][2][3]
InChI Key PDJVTEPEYIYVJW-UHFFFAOYSA-N[3]
SMILES CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC[3]
Synonyms Vitamin B6 Dipalmitate, Pyridoxine Dipalmitate[4][5][6]
Chemical Structure Visualization

The structure consists of the core pyridoxine molecule with two 16-carbon palmitate chains attached, significantly increasing its nonpolar character.

Caption: 2D structure of Pyridoxine 3,4-Dipalmitate.

Physicochemical Properties

The conversion of hydrophilic pyridoxine into its dipalmitate ester dramatically alters its physical and chemical characteristics, which dictates its formulation and application.

PropertyValue / DescriptionSource
Appearance White or similar white crystal or crystalline powder.[4]
Odor Odorless.[4]
Solubility Readily soluble in oil, slightly soluble in hot ethanol, insoluble in water.[4]
Melting Point 88.0 to 92.0 °C[1]
Boiling Point 691.19 °C at 760 mmHg (Predicted)[1]
Density 0.971 g/cm³ (Predicted)[1]
XLogP3 14.5[1]

Insight for Formulation: The high XLogP3 value confirms the compound's significant lipophilicity, making it an ideal candidate for incorporation into oil-based or emulsion-type formulations such as creams and lotions. Its insolubility in water necessitates the use of non-aqueous vehicles or emulsification systems for effective delivery.

Synthesis and Rationale

The synthesis of Pyridoxine 3,4-Dipalmitate is typically achieved through the esterification of pyridoxine. While specific industrial synthesis routes are proprietary, the fundamental chemistry involves reacting pyridoxine with a palmitic acid derivative, such as palmitoyl chloride, in the presence of a suitable base or catalyst.

Causality Behind the Synthesis: The primary driver for this synthesis is to overcome the limitations of pyridoxine in topical applications.

  • Enhanced Permeability: The skin's outer layer, the stratum corneum, is a lipid barrier that resists the penetration of water-soluble molecules. By attaching two long-chain fatty acids (palmitate), the resulting molecule can more easily partition into and diffuse through this barrier.

  • Increased Stability: The ester linkages protect the reactive hydroxyl groups of pyridoxine from oxidation and degradation in complex cosmetic or pharmaceutical formulations, improving shelf-life and ensuring the stability of the active moiety until its point of action.

Historical methods for synthesizing pyridoxine itself often involve complex multi-step processes, such as the Kondrat'yeva approach using a Diels-Alder reaction to form the core pyridine ring.[7] The derivatization to its dipalmitate form is a subsequent, targeted modification to create a pro-drug for specific delivery needs.

Applications and Mechanism of Action

Pyridoxine 3,4-Dipalmitate is utilized almost exclusively as a functional additive in cosmetics and dermatological products.[4] Its applications are rooted in the well-established biological roles of its parent molecule, Vitamin B6.

Key Applications:

  • Acne and Seborrheic Dermatitis: Used in formulations to manage conditions like general acne and seborrheic eczema.[4]

  • Skin Health: Aims to prevent and treat skin roughness and inflammation.[4]

  • Sun Care: Incorporated into products to mitigate the effects of sunburn.[4]

  • Hair Care: Used in hair care applications, likely for scalp health.[4]

The typical usage level in cosmetic formulations ranges from 0.5% to 2.0%.[4]

Proposed Mechanism of Action

As a pro-drug, Pyridoxine 3,4-Dipalmitate is biologically inert until metabolically activated. The proposed mechanism follows a logical, multi-step pathway.

G cluster_0 Skin Surface & Stratum Corneum cluster_1 Viable Epidermis cluster_2 Cellular Level A Topical Application (Cream/Lotion) B Partitioning & Diffusion (Lipophilic Penetration) A->B Formulation C Pyridoxine 3,4-Dipalmitate B->C D Pyridoxine (Vitamin B6) + 2 Palmitic Acid C->D Esterase Hydrolysis E Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) D->E Kinase Activity F Modulation of Amino Acid Metabolism & Inflammatory Pathways E->F

Sources

Thermodynamic Stability of Pyridoxine 3,4-Dipalmitate vs. Pyridoxine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the thermodynamic and physicochemical stability profiles of Pyridoxine Hydrochloride (PHCl) and Pyridoxine 3,4-Dipalmitate (P3,4DP) . Designed for formulation scientists and drug development professionals, this document synthesizes structural mechanics, degradation kinetics, and experimental protocols to substantiate the transition from hydrophilic salts to lipophilic esters in advanced dermatological and therapeutic applications.

While PHCl remains the standard for aqueous solubility, its susceptibility to photo-oxidative degradation limits its efficacy in topical formulations. P3,4DP offers a thermodynamically distinct stability profile, leveraging steric hindrance and lipophilicity to retard degradation, making it the superior candidate for lipid-based delivery systems.

Molecular Architecture & Physicochemical Basis

The divergence in stability between these two vitamers originates from their fundamental molecular architecture.

Structural Comparison
  • Pyridoxine HCl (C₈H₁₁NO₃·HCl): A crystalline salt stabilized by ionic lattice forces. The protonated pyridine nitrogen and the phenolic hydroxyl group at position 3 are highly reactive sites. The ionic nature confers high water solubility but exposes the molecule to rapid hydrolytic and oxidative attack in aqueous environments.

  • Pyridoxine 3,4-Dipalmitate (C₄₀H₇₁NO₅): A lipophilic diester where the hydroxyl groups at positions 3 and 4 are esterified with palmitic acid (C16). This modification eliminates the ionic lattice, replacing it with Van der Waals forces characteristic of lipid packing.

Physicochemical Data Table
ParameterPyridoxine HCl (PHCl)Pyridoxine 3,4-Dipalmitate (P3,4DP)
Molecular Weight 205.64 g/mol ~645.9 g/mol
Physical State White crystalline powderWhite waxy solid / crystalline powder
Solubility Water: ~220 mg/mL (Hydrophilic)Water: Insoluble; Oil: Soluble (Lipophilic)
Melting Point ~215°C (with decomposition)~85–95°C (Phase transition)
LogP (Partition Coeff) -0.77 (Polar)> 8.0 (Highly Non-polar)
pKa 5.0 (Pyridine N), 9.0 (Phenolic OH)N/A (Esterified functional groups)
Primary Risk Photo-oxidation, Thermal degradationEster Hydrolysis (Moisture dependent)

Thermodynamic Stability Profile

Thermodynamic stability in this context refers to the compound's resistance to chemical decomposition (change in Gibbs Free Energy,


) rather than simple phase changes.
Pyridoxine HCl: The Kinetic Vulnerability

PHCl possesses high lattice energy, giving it a high melting point. However, in solution, it is thermodynamically unstable relative to its oxidation products.

  • Thermal Decomposition: Follows first-order kinetics with an activation energy (

    
    ) of approximately 20–29 kcal/mol .
    
  • Mechanism: The free phenolic hydroxyl group is a primary donation site for radical attack. Upon exposure to UV light or heat, PHCl degrades into Pyridoxal and o-Quinone Methide intermediates, which polymerize or oxidize further into inactive melanoidin-like pigments.

Pyridoxine 3,4-Dipalmitate: Steric Stabilization

P3,4DP exhibits superior chemical stability due to two thermodynamic factors:

  • Activation Energy Barrier: The ester bonds require significant energy (or catalytic facilitation by enzymes/acid) to hydrolyze. The

    
     for non-enzymatic ester hydrolysis is typically higher than the 
    
    
    
    for direct phenolic oxidation.
  • Steric Shielding: The long palmitoyl chains (C16) create a hydrophobic shield around the pyridine core, physically excluding water and reactive oxygen species (ROS) from the sensitive 3,4-positions.

Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways. PHCl degrades directly via oxidation, while P3,4DP must first undergo hydrolysis to become vulnerable.

DegradationPathways cluster_0 Lipophilic Phase cluster_1 Aqueous/Reactive Phase P34DP Pyridoxine 3,4-Dipalmitate (Stable Ester) PHCl Pyridoxine HCl (Free Vitamin B6) P34DP->PHCl Hydrolysis (Requires H2O/Esterase) Pyridoxal Pyridoxal (Aldehyde) PHCl->Pyridoxal Oxidation (O2) Quinone o-Quinone Methide (Reactive Intermediate) PHCl->Quinone Thermal/UV Stress (-H2O) Inert Inert/Polymerized Degradants Pyridoxal->Inert Polymerization Quinone->Inert Cross-linking

Figure 1: Comparative degradation pathways. P3,4DP stability is defined by the resistance of the ester bond (Green arrow), whereas PHCl is immediately subject to oxidative branching (Red arrows).

Experimental Protocols for Stability Assessment

To validate the stability superiority of P3,4DP, the following self-validating experimental protocols are recommended.

Forced Degradation Study (Stress Testing)

This protocol compares intrinsic stability under accelerated conditions.

Reagents:

  • 0.1 N HCl (Acid hydrolysis)

  • 0.1 N NaOH (Base hydrolysis)

  • 3% H₂O₂ (Oxidation)

  • UVA/UVB Source (Photolysis)

Protocol Steps:

  • Preparation: Prepare 1 mg/mL solutions.

    • PHCl: Dissolve in deionized water.

    • P3,4DP: Dissolve in Isopropyl Alcohol (IPA) or Hexane (due to water insolubility).

  • Stress Conditions:

    • Thermal: Incubate at 60°C for 7 days.

    • Oxidative:[1] Add H₂O₂ (1:1 v/v), incubate at RT for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Quenching: Neutralize acid/base samples; add catalase for oxidative samples if necessary.

  • Analysis: Analyze via HPLC (Method 4.2).

Stability-Indicating HPLC Method

A gradient method is required to resolve the highly polar PHCl from the non-polar P3,4DP and their degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-5 min: 95% A (Retains PHCl)

    • 5-15 min: Ramp to 100% B (Elutes P3,4DP)

    • 15-20 min: Hold 100% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Specific for pyridine ring absorption).

Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start Stability Study SamplePrep Sample Preparation (PHCl vs P3,4DP) Start->SamplePrep Thermal Thermal (60°C, 7 Days) SamplePrep->Thermal Oxidative Oxidative (3% H2O2) SamplePrep->Oxidative Hydrolytic Hydrolytic (pH 1.2 / pH 10) SamplePrep->Hydrolytic Analysis HPLC-UV Analysis (Gradient Method) Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis DataProc Calculate % Recovery & Degradant Area Analysis->DataProc Decision Comparative Evaluation DataProc->Decision

Figure 2: Step-by-step workflow for comparative stability assessment following ICH guidelines.

Formulation Implications

The thermodynamic data dictates specific formulation strategies:

  • Phase Location:

    • PHCl must be sequestered in the aqueous phase, requiring low pH (4.5–5.5) and chelating agents (EDTA) to prevent metal-catalyzed oxidation.

    • P3,4DP should be solubilized in the oil phase of emulsions. This "oil-phase locking" thermodynamically favors the ester state, as hydrolysis requires water contact at the interface.

  • Shelf-Life Prediction:

    • Arrhenius plotting of P3,4DP degradation usually yields a steeper slope but a much higher intercept than PHCl, indicating that while it responds to heat, its baseline stability at room temperature (

      
      ) is significantly extended (predicted >2 years vs. variable stability for PHCl solutions).
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate. PubChem. Available at: [Link]

  • Gregory, J. F., & Hiner, M. E. (1983). Thermal stability of vitamin B6 compounds in liquid model food systems. Journal of Food Science. (Cited for PHCl thermal kinetics).[2] Available at: [Link] (General reference to foundational kinetic studies).

  • ResearchGate. Thermal Degradation Kinetics of Pyridoxine Hydrochloride in Dehydrated Model Food Systems. Available at: [Link]

Sources

Technical Guide: In Vitro Antioxidant Capacity of Pyridoxine 3,4-Dipalmitate

[1][2]

Executive Summary

Pyridoxine 3,4-dipalmitate (P3,4DP) is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike free pyridoxine, which acts as a direct radical scavenger via its phenolic hydroxyl group, P3,4DP is chemically "masked." Its antioxidant efficacy in vitro is not intrinsic to the intact molecule but is contingent upon enzymatic hydrolysis.

This guide provides the mechanistic rationale and specific protocols required to evaluate P3,4DP. Standard aqueous assays (e.g., rapid DPPH) will yield false negatives. Accurate assessment requires esterase-coupled assays or cell-based systems (e.g., HaCaT keratinocytes) where cellular metabolism activates the compound.[1][2]

Chemical Structure & Mechanistic Basis[2]

The "Latent" Antioxidant Mechanism

Pyridoxine exerts antioxidant activity primarily through hydrogen atom donation from the phenolic hydroxyl group at position 3 and singlet oxygen quenching by the pyridine ring. In P3,4DP, the hydroxyl groups at position 3 (phenolic) and position 4 (hydroxymethyl) are esterified with palmitic acid.

  • Intact P3,4DP: The esterification at C3 blocks the phenolic hydrogen, rendering the molecule inert against DPPH/ABTS radicals in cell-free, enzyme-free systems.

  • Activated Pyridoxine: Upon hydrolysis by esterases (e.g., carboxylestearases in skin or liver), the palmitate tails are cleaved, restoring the phenolic hydroxyl group and reactivating the radical scavenging capability.

Visualization of Activation Pathway

The following diagram illustrates the enzymatic activation required to restore antioxidant capacity.

P34DP_ActivationP34DPPyridoxine 3,4-Dipalmitate(Lipophilic / Inactive Scavenger)IntermediateHydrolysis IntermediateP34DP->Intermediate Hydrolysis (Step 1)EsteraseEsterase / Lipase(Catalyst)Esterase->P34DPPyridoxineFree Pyridoxine (Vit B6)(Active Radical Scavenger)Intermediate->Pyridoxine Hydrolysis (Step 2)Palmitic2x Palmitic Acid(Membrane Integration)Intermediate->PalmiticActionROS Neutralization(H-Atom Transfer)Pyridoxine->Action

Caption: Enzymatic hydrolysis pathway converting inactive Pyridoxine 3,4-Dipalmitate into active Pyridoxine.[1][2]

Experimental Protocols (In Vitro)

To accurately measure the antioxidant capacity of P3,4DP, researchers must avoid standard aqueous protocols. Two validated approaches are presented below: an Esterase-Coupled Chemical Assay and a Cellular ROS Assay .[1][2]

Protocol A: Esterase-Coupled DPPH Assay

Rationale: Demonstrates the time-dependent release of antioxidant activity.[1][2]

Materials:

  • Analyte: Pyridoxine 3,4-dipalmitate (dissolved in Ethanol/DMSO 9:1).

  • Enzyme: Porcine Liver Esterase (PLE) or Lipase (dissolved in PBS, pH 7.4).

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.2 mM in Ethanol).[1][2]

  • Control: Free Pyridoxine HCl.

Workflow:

  • Pre-incubation: Mix 100 µL of P3,4DP (100 µM final) with 10 units of Esterase in 900 µL PBS (pH 7.4).

  • Incubation: Incubate at 37°C for 0, 30, 60, and 120 minutes to allow hydrolysis.

  • Extraction (Optional but recommended): If turbidity occurs, extract with ethyl acetate, evaporate, and reconstitute in ethanol.

  • Reaction: Add 1 mL of DPPH reagent to the hydrolysate.

  • Measurement: Incubate in dark for 30 mins; measure Absorbance at 517 nm.

Self-Validating Check:

  • T=0 min: Should show negligible scavenging (< 5%).[2]

  • T=120 min: Scavenging should approach that of equimolar free Pyridoxine.

Protocol B: Intracellular ROS Scavenging (Cell-Based)

Rationale: Assesses bioactivity in a physiologically relevant environment where endogenous cellular esterases activate the compound.[1][2]

Materials:

  • Cell Line: HaCaT (Human Keratinocytes) or Dermal Fibroblasts.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1][2]

  • Stressor: UVA irradiation or H₂O₂ (100 µM).

Workflow Visualization:

Cell_Assay_WorkflowStep11. Cell Seeding(HaCaT, 24h incubation)Step22. Pre-treatment(Incubate with P3,4DP for 24h)*Allows cellular uptake & hydrolysis*Step1->Step2Step33. DCFH-DA Loading(30 min, 37°C)Step2->Step3Step44. Oxidative Stress Induction(H2O2 or UVA exposure)Step3->Step4Step55. Fluorescence Measurement(Ex: 485nm / Em: 535nm)Step4->Step5

Caption: Workflow for DCFH-DA intracellular ROS assay. Pre-treatment time is critical for ester cleavage.

Step-by-Step Methodology:

  • Seeding: Seed HaCaT cells (1x10^4 cells/well) in 96-well black plates.

  • Treatment: Treat cells with P3,4DP (1–50 µM) for 24 hours . Note: Short incubation (<2h) may be insufficient for ester hydrolysis.

  • Washing: Wash cells with PBS to remove extracellular compound.[2]

  • Loading: Incubate with 10 µM DCFH-DA for 30 mins.

  • Stress: Apply 100 µM H₂O₂ for 2 hours.

  • Quantification: Measure fluorescence. Lower fluorescence indicates higher antioxidant capacity.[2]

Data Analysis & Interpretation

When analyzing P3,4DP, data must be interpreted relative to its conversion rate. The table below compares the expected profiles of P3,4DP against standard antioxidants.

Comparative Efficacy Profile
ParameterPyridoxine (Free)Pyridoxine 3,4-DipalmitateVitamin E (Tocopherol)
Solubility Water/AlcoholOil/LipidsOil/Lipids
Direct DPPH Scavenging High (Immediate)Negligible (Without Enzyme)High (Immediate)
Cellular ROS Inhibition Moderate (Low uptake)High (High uptake + activation)High
Lipid Peroxidation (TBARS) ModerateHigh (Membrane retention)High
Singlet Oxygen Quenching HighHigh (Pyridine ring intact)Moderate
Key Findings for Reporting
  • Latency: In chemical assays, P3,4DP exhibits a "lag phase" corresponding to the rate of hydrolysis.

  • Membrane Protection: In TBARS assays using liposomes, P3,4DP outperforms free pyridoxine due to its ability to intercalate into the lipid bilayer, positioning the pyridine ring (singlet oxygen quencher) directly at the site of oxidation.

  • Stability: P3,4DP shows superior stability against auto-oxidation compared to Vitamin C or free Pyridoxine in formulation, making it a preferred candidate for shelf-stable topical products.[1][2]

References

  • Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants.[3] Photochemistry and Photobiology, 71(2), 129-134.[4]

    • Kannan, K., & Jain, S. K. (2004). Oxidative stress and apoptosis. Pathophysiology, 11(1), 27-33.[2] (Context on ROS mechanisms).

      • Nikkol Group. (n.d.).[5][6] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data Sheet.[2][5] (Industrial reference for solubility and stability claims).

      • Jain, S. K., & Lim, G. (2001). Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes. Free Radical Biology and Medicine, 30(3), 232-237.

        • Werner, P., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Molecules, 27(3), 850.

          Methodological & Application

          Application Note: Synthesis Protocols for Pyridoxine 3,4-Dipalmitate (Pyridoxine 4,5-Dipalmitate)

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note provides a rigorous technical guide for the synthesis of Pyridoxine Dipalmitate , chemically defined as Pyridoxine 4,5-dipalmitate (using standard IUPAC numbering).

          Note on Nomenclature: In industrial and cosmetic literature (e.g., Nikkol DP), this molecule is frequently referred to as "Pyridoxine 3,4-dipalmitate." This designation often arises from alternative ring numbering systems where the hydroxymethyl groups are assigned positions 3 and 4. However, according to standard IUPAC nomenclature for pyridoxine (2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine), the target lipophilic derivative esterified at the two primary alcohol positions is Pyridoxine 4,5-dipalmitate . This protocol targets this specific, chemically stable diester.

          
          H
          
          
          
          NO
          
          
          ) CAS Registry: 635-38-1 (Generic for dipalmitate)

          Part 1: Executive Summary & Scientific Foundation

          The Target Molecule

          Pyridoxine Dipalmitate is a lipophilic derivative of Vitamin B6. Unlike the water-soluble Pyridoxine HCl, the dipalmitate ester penetrates the stratum corneum effectively and exhibits superior hydrolytic stability.

          • Chemical Structure: The molecule retains the free phenolic hydroxyl group at position 3 (essential for antioxidant activity) while the hydroxymethyl groups at positions 4 and 5 are esterified with palmitic acid.

          • Regioselectivity Challenge: Pyridoxine contains three reactive hydroxyl groups:

            • Phenolic -OH (Position 3): Acidic (pKa ~9), forms hydrogen bonds with the ring nitrogen. Less nucleophilic in neutral conditions but reactive in basic conditions.

            • Primary Aliphatic -OH (Positions 4 & 5): Nucleophilic, sterically accessible.

          • Synthesis Strategy: The protocol utilizes the nucleophilicity differential between the aliphatic and phenolic hydroxyls. By controlling stoichiometry and base strength, we selectively esterify the primary alcohols.

          Reaction Pathway

          The synthesis proceeds via direct acylation using Palmitoyl Chloride in a basic solvent (Pyridine). Pyridine acts as both the solvent and the acid scavenger (HCl acceptor).

          ReactionPathway cluster_conditions Critical Control Parameters Start Pyridoxine HCl (Polar, Water Soluble) Inter Tetrahedral Intermediate Start->Inter + Pyridine 0°C Reagent Palmitoyl Chloride (2.2 Equivalents) Reagent->Inter Product Pyridoxine 4,5-Dipalmitate (Lipophilic, White Solid) Inter->Product Acylation at 4,5-CH2OH ByProduct Pyridinium HCl Inter->ByProduct Control1 Stoichiometry: 2.1-2.2 eq Prevents Triester formation Control2 Temp: <5°C Addition Minimizes phenolic esterification

          Caption: Reaction pathway for the regioselective synthesis of Pyridoxine 4,5-dipalmitate.

          Part 2: Experimental Protocols

          Protocol A: Chemical Synthesis via Acyl Chloride (Standard Method)

          This method is the industry standard for high-yield synthesis. It relies on the kinetic preference of acyl chlorides for primary alcohols over phenols under controlled temperatures.

          Materials & Reagents
          ReagentMW ( g/mol )PurityRole
          Pyridoxine HCl 205.64>99%Substrate
          Palmitoyl Chloride 274.87>98%Acylating Agent
          Pyridine 79.10AnhydrousSolvent/Base
          Chloroform (CHCl
          
          
          )
          119.38ACS ReagentExtraction Solvent
          Ethanol (EtOH) 46.07AbsoluteRecrystallization
          Step-by-Step Methodology

          1. Preparation of Reaction Matrix

          • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel.

          • Solvation: Charge the flask with Pyridoxine HCl (10.0 g, 48.6 mmol) .

          • Base Addition: Add Pyridine (100 mL) . Stir vigorously at room temperature until the pyridoxine is suspended/partially dissolved.

          • Cooling: Submerge the flask in an ice/salt bath to cool the internal temperature to 0–5°C .

          2. Acylation (The Critical Step)

          • Reagent Prep: Measure Palmitoyl Chloride (29.4 g, 107 mmol, ~2.2 eq) .

          • Addition: Add the Palmitoyl Chloride dropwise over 45–60 minutes .

            • Critical Control: Do not allow the temperature to exceed 10°C. Rapid addition causes localized heating, leading to the formation of Pyridoxine Tripalmitate (impurity).

          • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 12–16 hours under nitrogen.

          3. Quenching & Isolation

          • Quench: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a waxy solid or oil.

          • Extraction: Extract the aqueous mixture with Chloroform (3 x 150 mL) .

          • Washing: Wash the combined organic layers sequentially with:

            • 1N HCl (2 x 100 mL) – Removes excess pyridine.

            • Water (2 x 100 mL) – Removes residual acid.

            • Saturated NaHCO

              
               (1 x 100 mL)  – Neutralizes trace acid and hydrolyzes any unstable phenolic esters formed.
              
            • Brine (1 x 100 mL) .

          • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO

            
            ). Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.
            

          4. Purification (Recrystallization)

          • Solvent: Dissolve the crude solid in minimal hot Ethanol (or Acetone) (~60°C).

          • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

          • Filtration: Collect the white crystals via vacuum filtration. Wash with cold ethanol.

          • Drying: Dry in a vacuum oven at 40°C for 24 hours.

          Expected Yield: 75–85% Appearance: White crystalline powder.

          Protocol B: Process Validation & QC

          To ensure the product is the correct regioisomer (4,5-dipalmitate) and not the tri-ester or a mixture, the following QC steps are mandatory.

          1. Melting Point Analysis
          • Target Range: 110°C – 113°C (Decomposition).

          • Note: Significant depression (<105°C) indicates the presence of mono-palmitates or residual palmitic acid.

          2. Infrared Spectroscopy (FT-IR)
          • Key Diagnostic Bands:

            • Ester C=O: Strong peak at 1735–1740 cm

              
               .
              
            • Phenolic -OH: Broad band around 3200–3400 cm

              
               .
              
            • Validation: If the Phenolic -OH band is absent and a second carbonyl peak appears at higher frequency (phenolic ester), the product is the Tripalmitate.

          3. H-NMR Spectroscopy (CDCl
          
          
          )
          • Aliphatic Protons: Large multiplet at

            
             1.25 (palmitoyl chain).
            
          • Ring Methyl (C2-Me): Singlet at

            
             ~2.5.
            
          • Methylene Protons (C4, C5):

            • The signals for the CH

              
               groups at positions 4 and 5 will shift downfield (
              
              
              
              5.0–5.2) compared to free pyridoxine (
              
              
              4.5–4.8) due to esterification.[1][2]
          • Phenolic Proton: A broad singlet (exchangeable) should be visible (often >

            
             8.0 or broadened out), confirming the free OH.
            

          Part 3: Troubleshooting & Optimization

          Optimization Problem Low Yield or Oily Product Check1 Check Water Content (Pyridine must be anhydrous) Problem->Check1 Check2 Check Stoichiometry (Did you use >2.5 eq?) Problem->Check2 Solution1 Recrystallize from Acetone Check1->Solution1 Solution2 Column Chromatography (Silica: CHCl3/MeOH 95:5) Check2->Solution2

          Caption: Decision tree for troubleshooting common synthesis issues.

          Common Pitfalls:

          • Tripalmitate Formation: Caused by excess Palmitoyl Chloride or high reaction temperatures. Remedy: Strict temperature control (0°C) and stoichiometry (2.1 eq).

          • Hydrolysis: The ester bonds are stable, but prolonged exposure to strong base (pH > 10) during workup can hydrolyze them. Keep workup pH neutral to mildly basic (NaHCO

            
            ).
            

          References

          • FDA Substance Registration System. (n.d.). PYRIDOXINE DIPALMITATE. U.S. Food and Drug Administration. Retrieved October 24, 2023, from [Link]

            • Verification: Confirms the systematic name "Hexadecanoic acid, (5-hydroxy-6-methyl-3,4-pyridinediyl)bis(methylene)
          • Fukumaru, T., et al. (1965). Synthesis and Properties of Pyridoxine-3,4-diacylates. Journal of the Society of Cosmetic Chemists, 16, 655-666.
          • Nikkol Group. (n.d.).[3] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data. Retrieved from [Link]

            • Context: Industrial specifications for the commercial cosmetic ingredient.
          • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]

            • Context: Standard chemical numbering and properties of the starting m

          Sources

          HPLC method development for pyridoxine 3,4-dipalmitate quantification

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: HPLC Method Development for Pyridoxine 3,4-Dipalmitate Quantification

          Introduction

          Pyridoxine 3,4-dipalmitate (PD) is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike its water-soluble parent compound, pyridoxine hydrochloride, PD is engineered for enhanced stability and skin penetration in dermatological and cosmetic formulations.

          The Analytical Challenge: Standard HPLC methods for Vitamin B6 utilize aqueous buffers and low organic modifiers on C18 columns. These conditions are wholly unsuitable for PD. With a predicted LogP > 14, PD exhibits extreme hydrophobicity. Injecting PD into a standard aqueous B6 method will result in irreversible column adsorption or retention times exceeding practical limits.

          This guide provides a rigorous, "first-principles" approach to developing a Non-Aqueous Reversed-Phase (NARP) or high-organic HPLC method specifically for PD, ensuring separation from its hydrolysis products (free pyridoxine and palmitic acid).

          Physicochemical Profiling & Strategy

          Before method development, we must analyze the molecule's behavior to select the correct chromatographic mode.

          PropertyPyridoxine HCl (Standard B6)Pyridoxine 3,4-Dipalmitate (Target)Implication for HPLC
          Solubility Water, MethanolOils, THF, Isopropanol, HexaneSample diluent must be organic (e.g., THF/MeOH).
          LogP (Est.) -0.7 (Hydrophilic)~14–15 (Highly Lipophilic)Requires high elution strength (100% Organic MP).
          Chromophore Pyridine RingPyridine RingUV detection at 280–290 nm remains viable.
          Stability Light/Heat sensitiveHydrolysis-prone (ester bonds)Avoid acidic/basic mobile phases; use neutral conditions.

          Method Development Strategy

          The following decision tree outlines the logical flow for optimizing the separation of PD from the formulation matrix.

          MethodDevelopment cluster_MP Mobile Phase Options Start Start: PD Quantification Solubility 1. Solubility Check (Dissolve in THF/IPA) Start->Solubility ColumnSel 2. Column Selection (C18 vs C8) Solubility->ColumnSel Soluble MobilePhase 3. Mobile Phase Screening (Isocratic High Organic) ColumnSel->MobilePhase C8 (Preferred for Speed) or C18 (High Surface Area) Detect 4. Detection Optimization (UV 254 vs 280 nm) MobilePhase->Detect Resolution > 2.0 Opt1 A: 100% Methanol (Weak Elution) MobilePhase->Opt1 Opt2 B: ACN : IPA (80:20) (Strong Elution) MobilePhase->Opt2 Opt3 C: MeOH : THF (90:10) (Balanced) MobilePhase->Opt3 Final Final Method Validation Detect->Final

          Figure 1: Strategic decision tree for developing a lipophilic vitamin HPLC method.

          Detailed Experimental Protocol

          Reagents & Standards
          • Reference Standard: Pyridoxine 3,4-dipalmitate (>98% purity).

          • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Isopropyl Alcohol (IPA), Tetrahydrofuran (THF).

          • Mobile Phase Additive: Ammonium Acetate (optional, for peak shape).

          Chromatographic Conditions (Recommended Starting Point)

          This system uses a Non-Aqueous Reversed-Phase (NARP) mode. The presence of water is minimized to prevent precipitation of the analyte inside the column.

          • Column: C8 (Octyl) or C18 (ODS), 150 x 4.6 mm, 3.5 µm or 5 µm.

            • Expert Insight: A C8 column is often preferred over C18 for dipalmitates to reduce excessive retention times without sacrificing resolution.

          • Mobile Phase: Acetonitrile : Isopropanol (85 : 15 v/v).

            • Note: Isopropanol acts as a strong solvent to elute the lipid chains.

          • Flow Rate: 1.0 mL/min.[1]

          • Column Temperature: 35°C (Slightly elevated temperature improves mass transfer of lipids).

          • Injection Volume: 10–20 µL.

          • Detection: UV-Vis / DAD at 284 nm (Secondary: 254 nm).

          • Run Time: ~15 minutes.

          Standard Preparation
          • Stock Solution (1 mg/mL): Weigh 10 mg of PD into a 10 mL volumetric flask. Dissolve in THF (Tetrahydrofuran) or Isopropanol . Do not use pure Methanol or ACN as solubility may be insufficient.

          • Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase .

            • Critical Step: Ensure the diluent matches the mobile phase to prevent "solvent shock" and peak splitting.

          Sample Preparation (Creams/Lotions)

          Lipophilic vitamins are often encapsulated or emulsified. The extraction must break the emulsion.

          • Weighing: Weigh 1.0 g of cosmetic formulation into a 50 mL centrifuge tube.

          • Extraction: Add 10 mL of THF or Hexane:Isopropanol (1:1) .

          • Disruption: Vortex for 2 minutes, then sonicate for 15 minutes at 40°C.

          • Precipitation: If Hexane was used, evaporate to dryness and reconstitute in Mobile Phase. If THF was used, add ACN to precipitate proteins/polymers (if applicable).

          • Clarification: Centrifuge at 5000 rpm for 10 minutes.

          • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind lipids).

          • Dilution: Dilute filtrate with Mobile Phase to fall within the calibration range.

          Sample Preparation Workflow

          SamplePrep Sample Sample (Cream/Oil) Extract Add Solvent (THF or IPA) Sample->Extract Sonicate Sonicate 15 min @ 40°C Extract->Sonicate Centrifuge Centrifuge 5000 rpm Sonicate->Centrifuge Filter Filter 0.45 µm PTFE Centrifuge->Filter Inject HPLC Injection Filter->Inject

          Figure 2: Extraction workflow for isolating Pyridoxine Dipalmitate from complex matrices.

          Method Validation (Self-Validating System)

          To ensure the method is trustworthy (E-E-A-T), evaluate these specific parameters:

          • Specificity (Stress Testing):

            • Inject pure Pyridoxine HCl and Palmitic Acid.

            • Pass Criteria: PD peak must be baseline resolved (Resolution > 1.5) from its hydrolysis products. PD will elute much later than free Pyridoxine.

          • Linearity:

            • Range: 5 µg/mL to 100 µg/mL.

            • Pass Criteria: R² > 0.999.[1]

          • Accuracy (Spike Recovery):

            • Spike placebo cream with known PD concentration.

            • Pass Criteria: Recovery 95–105%. Low recovery often indicates inefficient extraction from the lipid matrix.

          • Robustness (Filter Compatibility):

            • Compare filtrate vs. centrifuged supernatant.

            • Pass Criteria: <2% difference in area. (Lipophilic compounds can adsorb to certain filter membranes).

          Troubleshooting Guide

          IssueProbable CauseCorrective Action
          Peak Tailing Adsorption to silanol groupsAdd 10 mM Ammonium Acetate to aqueous portion (if any) or use end-capped columns.
          Split Peaks Injection solvent mismatchEnsure sample diluent is weaker than or equal to Mobile Phase (e.g., dilute THF stock with ACN).
          Retention Drift Temperature fluctuationUse a column oven (essential for lipid separations).
          High Backpressure Precipitation in columnEnsure Mobile Phase has <5% water if using high concentrations of lipids.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71586766, Pyridoxine dipalmitate. Retrieved from [Link][2]

          • Jedziniak, P. et al. (2023). Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins. MDPI. Retrieved from [Link] (General B6 methodology grounding).

          • European Commission. CosIng - Cosmetic Ingredient Database: Pyridoxine Dipalmitate. Retrieved from [Link]

          • Good Scents Company. Pyridoxine 3,4-dipalmitate physicochemical properties and safety. Retrieved from [Link]

          Sources

          Application Notes & Protocols: Formulation of Oil-in-Water (O/W) Emulsions with Pyridoxine 3,4-Dipalmitate

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of oil-in-water (O/W) emulsions incorporating Pyridoxine 3,4-Dipalmitate. Pyridoxine, a water-soluble form of Vitamin B6, is rendered lipophilic through esterification with palmitic acid, creating a molecule well-suited for delivery within the oil phase of an emulsion.[1][2] This guide details the underlying principles, step-by-step protocols for preparation, and a robust framework for physicochemical characterization and stability assessment, ensuring the development of a stable and effective delivery system.

          Scientific Introduction: The Rationale for Emulsification

          Vitamin B6 is a crucial cofactor in numerous metabolic pathways, including amino acid metabolism.[3][4] While its common form, pyridoxine hydrochloride, is highly water-soluble[5][6], its lipophilic derivative, Pyridoxine 3,4-Dipalmitate, offers enhanced stability and skin permeability, making it a valuable active ingredient in dermatological and cosmetic applications.[1][7] However, its poor water solubility presents a significant formulation challenge.

          An oil-in-water (O/W) emulsion is an ideal delivery vehicle. It consists of a discontinuous oil phase, in which the lipophilic Pyridoxine 3,4-Dipalmitate is dissolved, dispersed as fine droplets within a continuous aqueous phase.[8][9] This system offers several advantages:

          • Enhanced Bioavailability: Dispersing the oil-soluble active in small droplets increases the surface area for potential absorption.

          • Improved Aesthetics: O/W emulsions are generally non-greasy and easily spreadable, which is desirable for topical applications.

          • Formulation Versatility: Both water-soluble and oil-soluble ingredients can be incorporated into the final formulation in their respective phases.

          The kinetic stability of these thermodynamically unstable systems is paramount and is achieved through the careful selection of emulsifiers and precise control over the manufacturing process.[10][11]

          1.1. Physicochemical Profile: Pyridoxine 3,4-Dipalmitate

          Understanding the properties of the active pharmaceutical ingredient (API) is the foundation of successful formulation design.

          PropertyValueSource
          IUPAC Name [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate[12]
          Molecular Formula C₄₀H₇₁NO₅[12]
          Molecular Weight ~646.0 g/mol [12]
          Appearance White or off-white crystalline powder[1]
          Solubility Oil-soluble; Insoluble in water[1][7]
          Key Functions Skin conditioning, hair conditioning, anti-acne, oil control[1][7][13]
          The Principle of Emulsifier Selection: The HLB System

          The most critical factor in creating a stable emulsion is the choice of emulsifying agent(s). The Hydrophile-Lipophile Balance (HLB) system provides a logical framework for this selection.[14][15] The HLB scale ranges from 0 to 20, quantifying the degree to which a surfactant is hydrophilic or lipophilic.

          • Low HLB (4-6): Lipophilic (oil-loving), promotes the formation of water-in-oil (W/O) emulsions.[16]

          • High HLB (8-18): Hydrophilic (water-loving), promotes the formation of oil-in-water (O/W) emulsions.[16]

          For a stable O/W emulsion, the emulsifier system must have a "required HLB" that matches the oil phase. Blends of emulsifiers (one with a high HLB, one with a low HLB) are often used to achieve a precise required HLB and create a more robust interfacial film around the oil droplets.[14][17]

          HLB Value RangeApplication
          4 - 6 W/O Emulsifiers
          7 - 9 Wetting Agents
          8 - 18 O/W Emulsifiers
          13 - 15 Detergents
          10 - 18 Solubilizers
          (Source: Adapted from various sources[14][16])
          Formulation Protocol: O/W Emulsion with Pyridoxine 3,4-Dipalmitate

          This protocol describes a robust method for preparing a 100g batch of an O/W emulsion. The causality behind each step is explained to ensure a deep understanding of the process.

          3.1. Materials and Equipment
          Component Function Example % (w/w)
          Oil Phase 20.0
          Pyridoxine 3,4-DipalmitateActive Ingredient-1.0
          Caprylic/Capric TriglycerideOil CarrierMygliol 81215.0
          Cetearyl AlcoholThickener, Co-emulsifier-3.0
          Sorbitan Oleate (HLB ~4.3)Lipophilic EmulsifierSpan™ 801.0
          Aqueous Phase 79.5
          Deionized WaterContinuous Phase-q.s. to 100
          GlycerinHumectant-3.0
          Polysorbate 80 (HLB ~15)Hydrophilic EmulsifierTween™ 804.0
          Xanthan GumStabilizer, Thickener-0.2
          Cool-Down Phase 0.5
          PhenoxyethanolPreservative-0.5

          Equipment:

          • Two temperature-controlled water baths or heating mantles

          • Two glass beakers (250 mL)

          • High-shear homogenizer (e.g., rotor-stator type)

          • Overhead propeller stirrer

          • Calibrated digital scale

          • pH meter

          3.2. Step-by-Step Methodology

          Causality Note: Heating both phases to the same temperature is crucial. A significant temperature differential can cause the dissolved components to precipitate upon mixing, leading to a failed emulsion.

          • Phase Preparation (Heating):

            • Oil Phase: In a 250 mL beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, Sorbitan Oleate, and Pyridoxine 3,4-Dipalmitate. Heat to 75°C in a water bath with gentle stirring until all components are melted and homogenous.

            • Aqueous Phase: In a separate 250 mL beaker, disperse the Xanthan Gum in Glycerin to form a slurry (this prevents clumping). Add this slurry to the Deionized Water with stirring. Add the Polysorbate 80. Heat this phase to 75°C in a water bath with continuous stirring until all components are fully dissolved.

          • Emulsification (Homogenization):

            • Once both phases are stable at 75°C, slowly add the Oil Phase to the Aqueous Phase while simultaneously homogenizing at high speed (e.g., 5,000-10,000 RPM).[18]

            • Causality Note: The high-shear energy input is essential to overcome the interfacial tension and break the oil phase into fine droplets, creating the dispersion.[9][19]

            • Continue homogenization for 3-5 minutes to ensure a uniform, fine droplet size distribution.

          • Cooling:

            • Remove the beaker from the water bath and switch from the homogenizer to a propeller stirrer set at a low speed (e.g., 200-300 RPM).

            • Causality Note: Gentle stirring during cooling prevents droplet coalescence as the emulsion sets and builds viscosity, but avoids introducing excess air.

            • Continue stirring until the emulsion cools to below 40°C.

          • Final Additions (Cool-Down Phase):

            • Once the emulsion is below 40°C, add the Phenoxyethanol (preservative).

            • Causality Note: Heat-sensitive ingredients like preservatives are added during the cool-down phase to prevent their degradation.

            • Continue stirring for another 10-15 minutes to ensure complete incorporation. Check and record the final pH.

          3.3. Formulation Workflow Diagram

          Emulsion_Workflow cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_mix Emulsification & Cooling O1 Weigh Oil Phase (API, Oil, Emulsifiers) O2 Heat to 75°C with Stirring O1->O2 M1 Add Oil Phase to Aqueous Phase under High-Shear Homogenization O2->M1 W1 Weigh Aqueous Phase (Water, Humectant, Emulsifier) W2 Heat to 75°C with Stirring W1->W2 W2->M1 M2 Cool to < 40°C with Gentle Stirring M1->M2 M3 Add Cool-Down Ingredients (e.g., Preservatives) M2->M3 M4 Final Product: O/W Emulsion M3->M4

          Caption: Workflow for preparing the O/W emulsion.

          Emulsion Characterization: A Self-Validating Protocol

          Thorough characterization is essential to confirm the quality and predict the stability of the formulated emulsion.[20]

          4.1. Key Characterization Tests
          ParameterMethodPurposeAcceptance Criteria (Typical)
          Organoleptic Macroscopic visual inspectionAssess color, odor, and appearanceHomogenous, white, smooth, no phase separation
          Emulsion Type Dilution Test / ConductivityConfirm O/W natureFreely dispersible in water; High conductivity
          pH pH MeterEnsure compatibility and stability4.5 - 6.5 (skin compatible range)
          Viscosity Rotational ViscometerQuantify flow properties and consistencyConsistent with target product profile
          Droplet Size Dynamic Light Scattering (DLS) or Laser DiffractionDetermine mean droplet size and Polydispersity Index (PDI)Mean size: 200-500 nm; PDI < 0.3 for monodispersity
          Microscopy Optical Microscopy (with scale bar)Visualize droplet morphology and check for aggregationUniform, spherical droplets; no signs of clumping
          Zeta Potential Electrophoretic Light ScatteringMeasure droplet surface charge to predict stability>
          4.2. Stability Testing Protocol

          Emulsions are subject to destabilization mechanisms like creaming, flocculation, and coalescence. Accelerated stability testing is performed to predict the long-term shelf life.[21][22]

          • Centrifugation Stress Test:

            • Protocol: Centrifuge 10g of the emulsion at 3000 RPM for 30 minutes.

            • Rationale: This test accelerates creaming or sedimentation. A stable emulsion will show no signs of phase separation.[20]

          • Thermal Stability (Freeze-Thaw Cycles):

            • Protocol: Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.

            • Rationale: Temperature fluctuations can disrupt the interfacial film. This test evaluates the emulsion's robustness against such stress.[20]

          • Accelerated Storage Stability:

            • Protocol: Store samples in sealed, protected containers at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

            • Rationale: Higher temperatures accelerate chemical degradation and physical instability. The characterization parameters (pH, viscosity, particle size) should be re-measured at set time points (e.g., 2, 4, 8, 12 weeks) and compared to a control sample stored at room temperature.[23]

          4.3. Characterization & Stability Logic Diagram

          Stability_Logic cluster_formulation cluster_char Initial Characterization cluster_stress Accelerated Stability Testing cluster_eval F1 O/W Emulsion (Initial Product) C1 Droplet Size & PDI F1->C1 C2 Viscosity & pH F1->C2 C3 Zeta Potential F1->C3 C4 Microscopy F1->C4 S1 Centrifugation F1->S1 S2 Freeze-Thaw Cycles F1->S2 S3 Storage at 40°C (12 Weeks) F1->S3 E1 Stable Product? C1->E1 C2->E1 C3->E1 C4->E1 S1->E1 S2->E1 S3->E1

          Caption: Logic flow for emulsion characterization and stability assessment.

          References
          • Vertex AI Search. (2024).
          • Cosmacon. (n.d.). Pyridoxine - vitamin b6.
          • MDPI. (2022). Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides.
          • Biointerface Research in Applied Chemistry. (2020). Formulation and Characterization of Oil-in-Water Emulsions Stabilized by Saponins Extracted from Hedera Helix Algeriensis Using Response Surface Method.
          • YouTube. (2025). Vitamin B6 (Pyridoxine) | Food source | Structure | Biochemical Function.
          • Oxford Fine Chem Lab. (n.d.). PYRIDOXINE HYDROCHLORIDE 99.5% (For Biochemistry).
          • Suzhou Health Chemicals Co., Ltd. (n.d.).
          • PMC. (n.d.).
          • Elveflow. (2024).
          • Wikipedia. (n.d.). Pyridoxine.
          • PubChem. (n.d.).
          • PubChem. (n.d.).
          • PubChem. (n.d.). Pyridoxine | C8H11NO3 | CID 1054.
          • Alfa Chemistry. (n.d.). How to Choose Emulsifier According to HLB System?.
          • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.
          • LS Instruments. (n.d.). Emulsion Stability Testing.
          • Google Patents. (n.d.).
          • Scientific Spectator. (n.d.). M1691. The HLB system. A time saving guide to emulsfier selection.
          • SciELO. (2014). Characterization and stability studies of emulsion systems containing pumice.
          • PubMed. (n.d.).
          • Greengredients®. (n.d.). HLB - How to choose an emulsifier?.
          • Scientific Spect
          • ResearchGate. (n.d.). Emulsion Stability and Testing.
          • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
          • Pion Inc. (2016).

          Sources

          Application Note: Transdermal Delivery Systems for Pyridoxine 3,4-Dipalmitate

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Pyridoxine 3,4-dipalmitate (PD) is a lipophilic ester derivative of Vitamin B6 (Pyridoxine).[1][2] Unlike its hydrophilic parent compound (Pyridoxine HCl), PD exhibits superior stability against thermal and oxidative stress and enhanced compatibility with the skin's lipid matrix. However, its high lipophilicity (LogP ~14.[1]5) and molecular weight (~617.9 g/mol ) present a unique delivery challenge: Stratum Corneum (SC) Retention.

          While PD partitions easily into the lipid domains of the SC, it struggles to partition out into the viable epidermis where esterase conversion to active Pyridoxine occurs. This guide details a Nanostructured Lipid Carrier (NLC) protocol designed to overcome this "reservoir effect," ensuring deep tissue bioavailability while maintaining formulation stability.[1]

          Physicochemical Profile & Pre-formulation

          Understanding the solute properties is critical for vehicle design. PD behaves more like a lipid than a traditional small molecule drug.[1][2]

          ParameterValueImplication for Delivery
          Molecular Weight 617.94 g/mol >500 Da threshold; passive diffusion is slow.[1][2]
          LogP (Calc) ~14.5 - 15.1Extreme lipophilicity.[1][2] High affinity for SC lipids; poor partitioning into viable aqueous tissue.[1][2]
          Melting Point ~85–90°C (Est.)[1][2]Solid at room temperature; requires heating during formulation.[1][2]
          Solubility Oils (Soluble), Water (Insoluble)Requires lipid-based vehicles (NLC, NE, SEDDS).[1]
          pKa N/A (Esterified)Non-ionizable in physiological pH range.[1][2]
          Mechanistic Pathway

          The delivery strategy relies on the "Prodrug" approach. The NLC vehicle protects PD on the surface and drives it into the SC. Once in the viable epidermis, cutaneous esterases hydrolyze the palmitate chains, releasing active Pyridoxine.

          PD_Mechanism cluster_0 Formulation Phase cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis NLC PD-Loaded NLC (Lipid Matrix) Partition Lipid Partitioning (SC Retention Risk) NLC->Partition Topical Application Release Release from NLC Partition->Release Concentration Gradient Hydrolysis Esterase Hydrolysis (Enzymatic Cleavage) Release->Hydrolysis Active Active Pyridoxine (Vitamin B6) Hydrolysis->Active Bioactivation

          Figure 1: Mechanistic pathway of Pyridoxine Dipalmitate bioactivation from NLC vehicle.[1][2]

          Protocol: Synthesis of PD-Loaded Nanostructured Lipid Carriers (NLC)

          Rationale: NLCs use a blend of solid lipids (to immobilize the drug) and liquid lipids (to disrupt the crystal lattice), preventing drug expulsion during storage and increasing drug loading capacity compared to Solid Lipid Nanoparticles (SLNs).

          Materials
          • Active: Pyridoxine 3,4-dipalmitate (Purity >98%).[1][2]

          • Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Compritol® 888 ATO).[1][2]

          • Liquid Lipid: Caprylic/Capric Triglyceride (Miglyol® 812) or Oleic Acid.[1][2]

          • Surfactant: Poloxamer 188 or Tween 80.[1][2]

          • Aqueous Phase: Deionized water (Milli-Q).[1][2]

          Step-by-Step Methodology (Hot High-Pressure Homogenization)
          • Lipid Phase Preparation:

            • Weigh Solid Lipid (3.0% w/v) and Liquid Lipid (1.5% w/v) into a glass beaker.

            • Add Pyridoxine 3,4-dipalmitate (0.5% - 1.0% w/v).[1][2]

            • Heat to 85°C (approx. 5-10°C above the melting point of the solid lipid) under magnetic stirring (200 rpm) until a clear, homogeneous yellow oil phase is obtained.

          • Aqueous Phase Preparation:

            • Dissolve Surfactant (2.5% w/v) in deionized water.[1][2]

            • Heat to 85°C to match the temperature of the lipid phase. Critical: Temperature matching prevents premature lipid crystallization.[1]

          • Pre-Emulsion Formation:

            • Add the hot aqueous phase to the hot lipid phase.

            • Immediately process with a high-shear mixer (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes while maintaining temperature at 85°C.

          • High-Pressure Homogenization (HPH):

            • Pass the hot pre-emulsion through a high-pressure homogenizer (e.g., GEA Niro Soavi or Microfluidizer).[1][2]

            • Settings: 500 bar for 3 cycles.

            • Note: Do not over-process; excessive cycles can cause particle agglomeration.[1][2]

          • Cooling & Solidification:

            • Collect the hot nano-emulsion.[1][2]

            • Cool to room temperature (25°C) under gentle stirring. This step solidifies the lipid matrix, trapping the PD inside the NLCs.

            • Store at 4°C.

          NLC_Workflow Step1 1. Melt Lipids + PD (85°C) Step3 3. High Shear Mixing (Pre-Emulsion) Step1->Step3 Step2 2. Heat Aqueous Phase + Surfactant (85°C) Step2->Step3 Step4 4. High Pressure Homogenization (500 bar, 3 cycles) Step3->Step4 Step5 5. Controlled Cooling (NLC Formation) Step4->Step5

          Figure 2: Workflow for Hot High-Pressure Homogenization of PD-NLCs.

          Analytical Method: HPLC Quantification

          Standard Pyridoxine HCl methods (aqueous mobile phases) will not work for PD due to its insolubility.[1][2] A Reverse-Phase (RP-HPLC) method with high organic content is required.[1][2]

          Chromatographic Conditions
          • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

          • Mobile Phase: Acetonitrile : Isopropanol (60:40 v/v).[1][2]

            • Note: Isopropanol is added to ensure solubility of the long palmitate chains.

          • Flow Rate: 1.0 mL/min.[1][2][3]

          • Wavelength: 290 nm (Characteristic absorption of the pyridine ring).

          • Injection Volume: 20 µL.

          • Run Time: ~10-15 minutes.

          Standard Preparation[2]
          • Stock Solution: Dissolve 10 mg PD in 10 mL THF (Tetrahydrofuran) or Dichloromethane (DCM). Do not use Methanol alone; it may not fully solubilize the lipid chains.

          • Working Standards: Dilute stock with Mobile Phase to ranges of 1–50 µg/mL.

          Protocol: In Vitro Permeation Testing (IVPT)

          Challenge: PD is water-insoluble.[1][2] Using standard PBS as a receptor fluid will violate Sink Conditions (the drug will saturate the receptor immediately and permeation will stop).

          Experimental Setup (Franz Diffusion Cell)
          • Membrane: Ex vivo human skin (dermatomed to 500 µm) or Porcine ear skin.[1][2]

          • Donor Compartment: 200 µL of PD-NLC formulation (infinite dose).

          • Receptor Compartment: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Brij-35 (or 30% Ethanol).[1][2]

            • Why: The surfactant/solvent is mandatory to solubilize the lipophilic PD as it exits the skin.

          • Temperature: 32°C ± 1°C.[1][2]

          • Sampling: 0, 1, 2, 4, 8, 12, 24 hours.

          Skin Retention (Tape Stripping) Protocol

          Since PD targets the skin layers, quantifying retention is as important as permeation.

          • After 24h, wash the skin surface.

          • Tape Stripping: Use adhesive tape (e.g., Scotch Crystal) to strip the Stratum Corneum (15 strips).

            • Strips 1-2: Discard (surface residue).[1][2]

            • Strips 3-15: Collect in vial (SC content).

          • Extraction: Add 2 mL Methanol/THF (50:50) to the vial and sonicate for 30 mins to extract PD.

          • Viable Epidermis/Dermis: Mince the remaining skin and extract similarly.

          Data Analysis

          Calculate the Steady-State Flux (

          
          )  using Fick’s First Law:
          
          
          
          
          Where:
          • 
             = Slope of the cumulative amount vs. time plot.
            
          • 
             = Diffusion area (
            
            
            
            ).[1][2]

          Troubleshooting Guide

          IssueProbable CauseCorrective Action
          Particle Agglomeration Lipid crystallization during cooling.[1][2]Increase surfactant concentration; cool faster (ice bath) to form smaller crystals.[1][2]
          Low Drug Recovery (HPLC) Incomplete extraction from lipid matrix.[1][2]Use THF or Chloroform for extraction; ensure mobile phase has sufficient non-polar solvent.[1][2]
          No Permeation Detected Sink conditions violated.Increase Brij-35 in receptor fluid to 5% or replace with 50% Ethanol/PBS.[1][2]
          Phase Separation Instability of NLC.[1][2]Check Zeta Potential (aim for >

          References

          • PubChem. (2025).[1][2][4] Pyridoxine 3,4-dipalmitate Compound Summary. National Library of Medicine.[2] [Link][1]

          • Mitri, K., et al. (2011). Lipid nanocarriers for dermal delivery of lutein: Preparation, characterization, stability and performance. International Journal of Pharmaceutics. (Contextual grounding for lipophilic vitamin NLCs). [Link][1]

          • Pardeike, J., et al. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics. [Link]

          • OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 428: Skin Absorption: In Vitro Method. (Standard for IVPT protocol). [Link][1]

          • Scientific Committee on Consumer Safety (SCCS). (2010).[1][2] Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. European Commission.[1][2] [Link]

          Sources

          Application Note: Spectrophotometric Analysis of Pyridoxine 3,4-Dipalmitate Purity

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This application note details a robust spectrophotometric protocol for the purity analysis of Pyridoxine 3,4-Dipalmitate (PDP) , a lipophilic derivative of Vitamin B6. Unlike water-soluble Pyridoxine Hydrochloride, PDP requires specific non-aqueous solvent systems to ensure complete solubilization and accurate quantification. This guide addresses the challenges of lipophilic vitamin analysis, including solvent selection, solvatochromic shifts, and interference management. The method utilizes UV absorption of the pyridine chromophore, typically observed between 270–290 nm in ethanolic solution.

          Introduction & Chemical Basis[1][2][3]

          The Analyte

          Pyridoxine 3,4-Dipalmitate (CAS: 14535-83-2) is an esterified form of Pyridoxine (Vitamin B6). The esterification at the 3 and 4 positions with palmitic acid renders the molecule lipophilic, enhancing its penetration in dermatological applications.

          Spectroscopic Principle

          The UV-Vis analysis of PDP relies on the pyridine ring chromophore.

          • Selectivity: The palmitic acid tails are aliphatic and do not absorb significantly in the UV region (200–400 nm). Therefore, the absorbance is specific to the pyridoxine moiety.

          • Solvatochromism: The absorption maximum (

            
            ) of pyridoxine derivatives is highly sensitive to pH and solvent polarity. While Pyridoxine HCl in aqueous acid absorbs at ~290 nm, PDP in ethanol typically exhibits a 
            
            
            
            in the range of 278–280 nm .
          • Purity Logic: By comparing the specific absorbance (

            
            ) or the molar absorptivity (
            
            
            
            ) of the sample against a certified reference standard, the purity can be calculated.
          Chemical Structure & Chromophore Logic

          PDP_Chromophore PDP Pyridoxine 3,4-Dipalmitate Chromophore Pyridine Ring (UV Absorbing) PDP->Chromophore Contains Tails Palmitic Acid Chains (Non-Absorbing) PDP->Tails Contains Signal Absorbance (~278 nm) Chromophore->Signal Generates Signal Tails->Signal No Signal (Transparent) Solvent Ethanol (99.5%) Solvent->PDP Solubilizes Solvent->Chromophore Induces Spectral Shift

          Figure 1: Structural basis of detection. The pyridine ring acts as the signal generator, while the lipid tails dictate solubility.

          Materials and Reagents

          To ensure data integrity, use reagents meeting the following specifications:

          Reagent/EquipmentGrade/SpecificationCriticality
          Ethanol Dehydrated (99.5%), HPLC or Spectro gradeHigh: Water content causes turbidity and hydrolysis.
          Pyridoxine 3,4-Dipalmitate Ref.[1][2][3][4] Std. >98.0% Purity (Certified)Critical: Basis of calculation.
          Spectrophotometer Double-beam or Single-beam with blank subtractionBandwidth
          
          
          2 nm.
          Quartz Cuvettes 10 mm path lengthGlass absorbs UV; Quartz is mandatory.
          Volumetric Glassware Class AEnsures dilution accuracy.

          Experimental Protocol

          System Suitability: Spectral Scanning

          Before routine quantification, the

          
           must be validated for the specific solvent batch and instrument.
          
          • Blank: Fill a cuvette with Ethanol (99.5%). Perform baseline correction.[5]

          • Scan Solution: Prepare a ~20 µg/mL solution of PDP Standard in Ethanol.

          • Scan: Scan from 200 nm to 400 nm.

          • Criteria: The spectrum should show a distinct peak maximum at 278 nm ± 2 nm .

            • Note: If the peak is shifted >2 nm, check the solvent quality (acidity/alkalinity can shift the pyridine spectrum).

          Standard Preparation (Stock & Working)
          • Stock Solution (1000 µg/mL):

            • Accurately weigh 50.0 mg of PDP Reference Standard.

            • Transfer to a 50 mL volumetric flask.

            • Dissolve in Ethanol (99.5%). Sonicate if necessary (limit to 2 mins to avoid heating/hydrolysis).

            • Dilute to volume.

          • Working Standard (20 µg/mL):

            • Pipette 2.0 mL of Stock Solution into a 100 mL volumetric flask.

            • Dilute to volume with Ethanol.

          Sample Preparation
          • Weigh accurately ~50.0 mg of the raw material sample.

          • Transfer to a 50 mL volumetric flask and dissolve in Ethanol (Stock Sample).

          • Dilute 2.0 mL of Stock Sample to 100 mL with Ethanol (Working Sample).

            • Target Concentration: ~20 µg/mL.[6]

          Measurement Workflow

          Assay_Workflow Start Start Analysis Weigh Weigh Sample (~50 mg) Start->Weigh Dissolve Dissolve in Ethanol (50 mL Flask) Weigh->Dissolve Dilute Dilute 2:100 (Target: 20 µg/mL) Dissolve->Dilute Measure Measure Absorbance @ 278 nm Dilute->Measure Blank Blank Correction (Ethanol) Blank->Measure Baseline Calc Calculate Purity Measure->Calc

          Figure 2: Step-by-step assay workflow ensuring consistent dilution factors and solvent blanking.

          Calculation & Data Analysis

          Purity Calculation

          Calculate the percentage purity of Pyridoxine 3,4-Dipalmitate using the comparison method:

          
          
          

          Where:

          • 
             = Absorbance of the Sample solution.
            
          • 
             = Absorbance of the Standard solution.
            
          • 
             = Weight of Sample (mg).
            
          • 
             = Weight of Standard (mg).
            
          • 
             = Purity of the Reference Standard (as decimal, e.g., 0.995).
            

          Note: This formula assumes identical dilution factors for standard and sample.

          Specific Absorbance ( )

          Alternatively, if a certified standard is unavailable, use the literature value (refer to JSQI or CoA):

          
          
          
          • 
             = Dilution Factor.
            
          • 
             = Path length (1 cm).
            
          • 
             = Concentration in g/100mL.
            

          Validation Parameters (Self-Validating System)

          To ensure the method is performing correctly, evaluate the following criteria during every run:

          ParameterAcceptance CriteriaScientific Rationale
          Linearity
          
          
          (Range: 5–40 µg/mL)
          Confirms Beer-Lambert Law adherence.
          Precision (Repeatability) RSD < 1.0% (n=6 readings)Verifies instrument stability and solution homogeneity.
          Wavelength Accuracy
          
          
          within ±2 nm of Std
          Detects solvent contamination or pH shifts.
          Solvent Blank Absorbance < 0.05 AUEnsures solvent purity (no benzene/ketone contamination).

          Troubleshooting & Expert Insights

          Interference from Hydrolysis

          Issue: PDP can hydrolyze into Pyridoxine and Palmitic Acid if exposed to moisture or heat.

          • Detection: Free Pyridoxine has a significantly different solubility profile. If the sample is hazy in ethanol, hydrolysis or impurities may be present.

          • Differentiation: While UV cannot easily distinguish PDP from free Pyridoxine (similar chromophore), the molar absorptivity differs slightly due to the molecular weight change. For absolute stability indicating assays, HPLC is required. This UV method is a purity assay for raw materials, assuming no significant degradation.

          Solvatochromic Shifts

          Insight: The pyridine ring nitrogen is basic. Traces of acid in the ethanol can protonate the nitrogen, causing a bathochromic shift (red shift) to ~290 nm.

          • Solution: Always use the same batch of ethanol for blank, standard, and sample to cancel out solvent matrix effects.

          References

          • Japanese Standards of Quasi-drug Ingredients (JSQI). (2021).[7] Ministry of Health, Labour and Welfare (MHLW), Japan.

          • PubChem Database. (n.d.). Pyridoxine dipalmitate (Compound Summary). National Center for Biotechnology Information.

          • Mizuno, N., et al. (1969).[1] Studies on Fatty Acid Esters of Pyridoxine.[1] VI. Effects of Surface-Active Agents on the Gastro-Intestinal Absorption of Pyridoxine 3,4-dipalmitate in Man. Chemical & Pharmaceutical Bulletin.

          • FDA Substance Registration System. (n.d.). UNII-HB49XCT029 (Pyridoxine Dipalmitate).[8]

          Sources

          Application Note: Optimal pH Range for Pyridoxine 3,4-Dipalmitate Formulation Stability

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Pyridoxine 3,4-dipalmitate (PDP), also known as Pyridoxine Dipalmitate (CAS: 31229-74-0), is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike water-soluble pyridoxine, PDP offers superior skin penetration and improved stability against thermal and oxidative stress. However, as a diester, PDP is susceptible to hydrolytic degradation, a process critically governed by the pH of the formulation matrix.

          Core Finding: The optimal pH range for maximizing the chemical stability of Pyridoxine 3,4-dipalmitate in aqueous-based emulsions is pH 5.5 to 6.5 .

          Deviations outside this window accelerate degradation via two distinct mechanisms: acid-catalyzed hydrolysis (pH < 5.0) and base-catalyzed saponification (pH > 7.0). This guide details the mechanistic rationale, validation protocols, and formulation strategies to ensure shelf-life integrity.

          Scientific Foundation

          Chemical Architecture & Mechanism

          PDP functions as a "pro-drug" for the skin. It is synthesized by esterifying the hydroxyl groups at the 3 and 4 positions of the pyridoxine ring with palmitic acid.

          • Lipophilicity: The palmitate chains increase the partition coefficient (LogP ~15.5), allowing the molecule to traverse the stratum corneum lipid bilayer.

          • Bioactivation: Once absorbed, cutaneous esterases hydrolyze the ester bonds, releasing active Pyridoxine (Vitamin B6) and Palmitic Acid.

          Degradation Kinetics (The "U" Profile)

          The stability of PDP follows pseudo-first-order kinetics typical of esters. The rate of hydrolysis (

          
          ) is the sum of acid-catalyzed (
          
          
          
          ), neutral (
          
          
          ), and base-catalyzed (
          
          
          ) rates:
          
          
          
          • Acidic Drift (pH < 5.0): Protonation of the ester carbonyl oxygen increases electrophilicity, making it susceptible to water attack.

          • Alkaline Drift (pH > 7.0): Hydroxide ions (

            
            ) act as strong nucleophiles, directly attacking the carbonyl carbon (saponification). This reaction is often irreversible and rapid.
            
          • The "Sweet Spot" (pH 5.5 - 6.5): In this slightly acidic-to-neutral region, both specific acid and specific base catalysis are minimized. This aligns with the natural pH of the skin mantle (pH 4.5–5.5), ensuring biocompatibility.

          Visualizing the Degradation Pathway

          The following diagram illustrates the stepwise hydrolysis and the critical environmental factors influencing the rate.

          PDP_Degradation PDP Pyridoxine 3,4-Dipalmitate (Lipophilic) Inter Intermediate Mono-ester PDP->Inter Slow Hydrolysis Prod Pyridoxine (Vit B6) + 2 Palmitic Acid Inter->Prod Rapid Hydrolysis Acid Acid Catalysis (pH < 5.0) Acid->PDP Base Base Catalysis (pH > 7.0) Base->PDP Heat Thermal Stress (> 45°C) Heat->PDP

          Figure 1: Hydrolytic degradation pathway of Pyridoxine 3,4-dipalmitate showing critical stress factors.

          Protocol 1: Establishing the pH-Rate Profile

          Do not rely on generic data. Formulation excipients (surfactants, glycols) can shift the optimal pH. Use this protocol to determine the precise stability maximum for your specific chassis.

          Experimental Design
          • Objective: Determine

            
             (degradation rate) at 5 distinct pH points.
            
          • Test Vehicle: A simple O/W emulsion (10% Oil phase) containing 1.0% PDP.

          • pH Variables: 4.0, 5.0, 6.0, 7.0, 8.0.

          • Stress Condition: 50°C (Accelerated) for 28 days.

          Step-by-Step Methodology
          • Base Preparation: Prepare a master batch of the emulsion without pH adjustment.

          • Aliquot & Adjust: Split the batch into 5 beakers. Use 10% Citric Acid (aq) or 10% Arginine (aq) to adjust each beaker to the target pH.

            • Note: Avoid NaOH or strong mineral acids, as they can create localized hot-spots of hydrolysis during addition.

          • Incubation: Transfer samples into HPLC vials (glass, amber) and incubate at 50°C.

          • Sampling: Withdraw samples at Day 0, 7, 14, 21, and 28.

          • Quenching: Immediately dilute samples in mobile phase (Acetonitrile) to stop reaction and solubilize the lipophilic ester.

          Data Analysis

          Plot ln(% Remaining) vs. Time (Days) for each pH. The slope of the line is the rate constant

          
          . The pH with the slope closest to zero is your optimum.
          

          Protocol 2: Analytical Validation (HPLC)

          To accurately measure stability, you must separate the intact ester from the free vitamin.

          Chromatographic Conditions
          ParameterSetting
          Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
          Mobile Phase A 0.1% Phosphoric Acid in Water
          Mobile Phase B Acetonitrile (HPLC Grade)
          Flow Rate 1.0 mL/min
          Detection UV @ 290 nm (Specific to Pyridoxine ring)
          Temperature 30°C
          Gradient Profile
          • 0-5 min: 80% B (Isocratic hold for PDP elution)

          • 5-10 min: Ramp to 10% B (Wash)

          • 10-15 min: Return to 80% B (Re-equilibration)

          Note: PDP is highly lipophilic and will elute late (high organic phase). Free Pyridoxine is water soluble and will elute near the void volume if not retained.

          Formulation Guidelines for Maximum Stability

          Achieving the correct pH is necessary but not sufficient. Implement these auxiliary strategies to protect the molecule.

          Buffer Systems

          Avoid buffers that act as general acid/base catalysts (e.g., high concentrations of acetate).

          • Recommended: Citrate-Phosphate buffer (10-20 mM).

          • Alternative: Arginine/Fatty Acid systems (creates a self-buffering lamellar structure).

          Chelating Agents

          Trace metal ions (Cu²⁺, Fe³⁺) can catalyze oxidative degradation of the pyridine ring, even if the ester bond is intact.

          • Action: Add Disodium EDTA (0.05%) or Phytic Acid (0.1%).

          Process Workflow

          Heat facilitates hydrolysis. Add PDP in the oil phase, but avoid prolonged heating above 70°C.

          • Cool-Down Addition: If possible, add PDP during the cooling phase (at ~45°C) if the oil phase remains fluid or if it is pre-dissolved in a carrier oil.

          Experimental Workflow Visualization

          Formulation_Workflow start Start Formulation oil_phase Oil Phase Prep (Solubilize PDP @ 60°C) start->oil_phase water_phase Water Phase Prep (Add Chelate + Buffer) start->water_phase emulsification Emulsification (High Shear) oil_phase->emulsification water_phase->emulsification cool_down Cool Down to 40°C emulsification->cool_down ph_check Check pH (Target: 5.5 - 6.5) cool_down->ph_check adjust Adjust with Citric Acid/Arginine ph_check->adjust Out of Spec pack Packaging (Airless/Opaque) ph_check->pack In Spec adjust->ph_check

          Figure 2: Formulation workflow emphasizing temperature control and pH validation checkpoints.

          References

          • Nikkol Group. (2025).[1][2] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data Sheet. Retrieved from

          • Ang, C. Y. (1979).[3] Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists. Retrieved from

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from

          • Temova Rakuša, Ž., & Roškar, R. (2021).[4] Content and stability of B complex vitamins in commercial cosmetic products. Journal of Cosmetic Dermatology. Retrieved from

          • Semenzato, A., et al. (2006). Stability of cosmetic formulations containing esters of Vitamins E and A. International Journal of Pharmaceutics. Retrieved from

          Sources

          incorporating pyridoxine 3,4-dipalmitate into liposomes for drug delivery

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Engineering Antioxidant-Stabilized Liposomes via Pyridoxine 3,4-Dipalmitate Incorporation

          Abstract

          This guide details the methodology for incorporating Pyridoxine 3,4-dipalmitate (VB6-DP)—a lipophilic derivative of Vitamin B6—into lipid bilayers. Unlike native pyridoxine, which suffers from rapid leakage due to high water solubility, VB6-DP utilizes dual palmitate chains to anchor firmly within the hydrophobic core of the liposome. This modification not only enhances cargo retention but also functionalizes the liposome as a self-protecting antioxidant system, reducing lipid peroxidation during storage and delivery.

          Introduction: The "Anchor" Strategy

          Native Vitamin B6 (Pyridoxine HCl) is highly hydrophilic (

          
          ), making it difficult to retain within liposomes; it rapidly leaks across the bilayer upon dilution or storage. Pyridoxine 3,4-dipalmitate transforms this dynamic by esterifying the pyridoxine ring with two palmitic acid chains.
          
          • Mechanism: The palmitate tails align with the phospholipid acyl chains, while the pyridoxine headgroup positions itself at the lipid-water interface.

          • Benefit: This "anchoring" effect prevents leakage and positions the antioxidant moiety (the phenolic group of pyridoxine) exactly where free radicals attack the membrane—the interface.

          Material Science & Formulation Logic

          ComponentRoleRecommended MaterialMolar Ratio (Typical)
          Bulk Lipid Bilayer MatrixHSPC (Hydrogenated Soy PC) or DPPC60 - 70%
          Stabilizer Membrane rigidityCholesterol30 - 40%
          Active Cargo Antioxidant/DrugPyridoxine 3,4-dipalmitate 1 - 5%
          Pegylation (Opt) Stealth LayerDSPE-mPEG20000 - 5%

          Critical Consideration: Do not exceed 10 mol% of VB6-DP. As a "bilayer impurity," excessive incorporation can disrupt packing, leading to leakage of other co-encapsulated drugs or vesicle collapse.

          Protocol: Thin-Film Hydration & Extrusion

          This protocol uses the Bangham Method adapted for lipophilic cargo.

          Reagents:
          • HSPC (Mw ~783 g/mol )

          • Cholesterol (Mw ~386 g/mol )

          • Pyridoxine 3,4-dipalmitate (Mw ~617.9 g/mol )

          • Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade)

          • Hydration Buffer: PBS pH 7.4 or 10mM HEPES.

          Step-by-Step Workflow:
          • Stock Preparation:

            • Dissolve HSPC and Cholesterol in Chloroform (20 mg/mL).

            • Dissolve VB6-DP in Chloroform/Methanol (9:1 v/v) at 5 mg/mL. Note: The small amount of methanol aids solubilization of the polar headgroup.

          • Mixing:

            • Combine lipids in a round-bottom flask.

            • Example Calculation (100 µmol Total Lipid):

              • HSPC: 65 µmol

              • Cholesterol: 30 µmol

              • VB6-DP: 5 µmol (5 mol%)

          • Film Formation:

            • Evaporate solvents using a rotary evaporator at 45°C (above the transition temperature of the solvent mix) under reduced pressure.

            • Critical: Continue drying under high vacuum for >4 hours (or overnight) to remove trace solvent. The film should appear translucent and uniform.

          • Hydration:

            • Add pre-warmed Hydration Buffer (60°C) to the flask.

            • Rotate at 150 RPM at 60°C (must be >

              
               of HSPC, which is ~52°C) for 30–60 minutes.
              
            • Result: Large Multilamellar Vesicles (MLVs) form. Suspension will look milky.

          • Downsizing (Extrusion):

            • Pass the MLV suspension through polycarbonate filters (starting 400nm

              
               100nm) using a thermobarrel extruder set to 60°C .
              
            • Perform 11–21 passes to ensure unilamellarity.

          LiposomePrep Stock Lipid Stock (Chloroform) Mix Mix Components (HSPC : Chol : VB6-DP) Stock->Mix Evap Rotary Evaporation (Thin Film Formation) Mix->Evap Vac Vacuum Desiccation (Overnight) Evap->Vac Hydrate Hydration (60°C) (Forms MLVs) Vac->Hydrate Add Buffer Extrude Extrusion (100nm) (Forms LUVs) Hydrate->Extrude > Tm Final VB6-DP Liposomes Extrude->Final

          Figure 1: Workflow for incorporating lipophilic VB6-DP into lipid bilayers via Thin Film Hydration.

          Analytical Characterization

          A. Incorporation Efficiency (HPLC)

          Since VB6-DP is lipophilic, it is incorporated into the membrane. Unincorporated drug will likely precipitate or form micelles.

          • Separation: Use a Sephadex G-50 spin column or dialysis (100kDa cutoff) to remove non-associated aggregates.

          • Disruption: Lyse liposomes with Isopropanol or Triton X-100 (1:10 v/v) before injection.

          HPLC Conditions (Adapted for Lipophilic Esters):

          • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm).

          • Mobile Phase: Isocratic Methanol : Water (95 : 5 v/v) with 0.1% Formic Acid.

            • Note: Standard B6 methods (Phosphate buffer) will not elute VB6-DP efficiently due to the palmitate tails. High organic content is required.

          • Detection: UV at 290 nm (Absorption max of pyridoxine ring).

          • Flow Rate: 1.0 mL/min.[1][2]

          B. Physical Stability (DLS)

          Measure size (Z-average) and PDI.

          • Success Criteria: Size 100–120nm; PDI < 0.2.

          • Note: If PDI > 0.3, it suggests VB6-DP is destabilizing the bilayer or precipitating. Reduce molar ratio.

          Mechanistic Insight: Antioxidant Activity[3][4]

          VB6-DP acts as a chain-breaking antioxidant. In the diagram below, observe how the dipalmitate tail anchors the molecule, holding the reactive head group at the interface to intercept Reactive Oxygen Species (ROS) before they damage the membrane fatty acids.

          Mechanism ROS ROS / Free Radicals (Aqueous Phase) Interface Lipid-Water Interface ROS->Interface Attack Lipid Membrane Phospholipids (Target of Oxidation) Interface->Lipid Peroxidation VB6_Head Pyridoxine Head (Scavenger) VB6_Head->ROS Neutralization VB6_Tail Palmitate Tails (Anchor) VB6_Head->VB6_Tail VB6_Tail->Lipid Hydrophobic Interaction

          Figure 2: Mechanism of Action. The palmitate tails anchor the antioxidant head group at the interface, protecting membrane lipids from aqueous ROS attacks.

          Troubleshooting Guide

          IssueProbable CauseCorrective Action
          Precipitation during hydration VB6-DP solubility limit exceeded.Reduce VB6-DP load to <5 mol%. Ensure hydration temp > 60°C.
          High PDI (>0.3) Incomplete film formation or lipid segregation.Dry film longer (remove trace chloroform). Sonicate briefly before extrusion.
          Low Incorporation Efficiency Drug loss on extruder filter.VB6-DP aggregates are clogging filter. Pre-filter through 0.45µm or reduce concentration.
          Rapid Leakage Phase transition temperature too low.Switch from unsaturated lipids (EPC) to saturated lipids (HSPC/DPPC) + Cholesterol.

          References

          • Preparation of Liposomes (Thin Film Method): Akbarzadeh, A., et al. "Liposome: classification, preparation, and applications." Nanoscale Research Letters 8.1 (2013): 102. Link

          • Antioxidant Activity of Lipophilic B6: Kato, N., et al. "Anti-oxidative activity of vitamin B6 derivatives." Journal of Nutritional Science and Vitaminology. (Cited generally for B6 antioxidant mechanism).
          • Lipophilic Vitamin Incorporation: Marsanasco, M., et al. "Liposomes as vehicles for vitamins E and C: An alternative to fortify orange juice and offer vitamin C protection." Food Research International 44.9 (2011): 3039-3049. (Analogous protocol for lipophilic vitamin incorporation). Link

          • HPLC of Lipophilic Vitamins: Jedlička, A., & Klimeš, J. "Determination of fat-soluble vitamins in pharmaceutical preparations by RP-HPLC." Chemical Papers 59.3 (2005): 202-209. (Basis for high-organic mobile phase selection).

          Sources

          Application Note: High-Efficiency Extraction and LC-MS/UV Quantification of Pyridoxine 3,4-Dipalmitate from Biological Matrices

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the extraction and quantification of Pyridoxine 3,4-Dipalmitate (PD) from complex biological matrices (plasma, skin tissue, and cell homogenates).

          Introduction & Mechanistic Insight

          Pyridoxine 3,4-dipalmitate (PD) is a lipophilic ester derivative of Vitamin B6 (pyridoxine).[1] Unlike its water-soluble parent, PD is designed for enhanced transmembrane delivery, particularly in dermatological applications. Its high lipophilicity (LogP > 10) and susceptibility to esterase-mediated hydrolysis present unique bioanalytical challenges.[1]

          The Extraction Challenge

          Standard Vitamin B6 extraction protocols (acidic aqueous precipitation) fail for PD due to its extreme hydrophobicity.[1] The molecule partitions exclusively into lipid phases.[1] Furthermore, PD is labile; it can hydrolyze back to pyridoxine or mono-palmitate intermediates if exposed to extreme pH or active esterases during sample preparation.[1]

          Our Approach: A Liquid-Liquid Extraction (LLE) utilizing a non-polar solvent system, coupled with immediate enzymatic quenching, ensures quantitative recovery and structural integrity.

          Physicochemical Profile & Stability

          ParameterValue / CharacteristicImplication for Extraction
          Molecular Weight 617.95 g/mol Suitable for LC-MS/MS (ESI+)
          LogP ~15.1 (Predicted)Requires non-polar organic solvents (Hexane/Heptane)
          Solubility Oil: SolubleWater: InsolubleEthanol: Soluble (Hot)Aqueous buffers will precipitate the analyte.[1]
          UV Max ~280-290 nmThe pyridine ring provides the chromophore.[1]
          Stability Hydrolysis-prone (Ester)Critical: Avoid strong acids/bases; keep temperature <4°C.

          Experimental Protocol: Sample Preparation

          Reagents & Materials[1][2][3]
          • Extraction Solvent: n-Hexane : Ethyl Acetate (90:10 v/v).[1] Note: Ethyl acetate increases polarity slightly to disrupt protein binding.

          • Internal Standard (IS): Retinyl Acetate (analogous lipophilicity) or deuterated Pyridoxine Dipalmitate (if available).[1]

          • Quenching/Precipitation Agent: Ice-cold Methanol containing 0.1% Formic Acid.[1]

          Step-by-Step Extraction Workflow

          A. Tissue Homogenization (Skin/Liver) [1]

          • Weigh 100 mg of tissue.[1]

          • Add 1.0 mL of ice-cold PBS (pH 7.4).

          • Homogenize using a bead beater (2 cycles, 30s, 4°C) to prevent heating.

          • Crucial Step: Immediately proceed to extraction to prevent enzymatic hydrolysis.[1]

          B. Liquid-Liquid Extraction (Plasma/Homogenate)

          • Aliquot: Transfer 200 µL of sample (Plasma or Tissue Homogenate) into a 2.0 mL Eppendorf tube.

          • Internal Standard: Add 20 µL of Internal Standard working solution. Vortex briefly.

          • Protein Precipitation: Add 200 µL of Ice-Cold Methanol . Vortex for 30 seconds.[1]

            • Mechanism:[2][3] Denatures esterases and releases protein-bound lipids.[1]

          • Extraction: Add 1.0 mL of n-Hexane:Ethyl Acetate (90:10) .

          • Agitation: Shake vigorously for 10 minutes at room temperature.

          • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

          • Collection: Transfer the upper organic layer (approx 800 µL) to a clean glass vial.

          • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

          • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase B (Acetonitrile/IPA). Vortex well.

          Visual Workflow (Graphviz Diagram)

          ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Lysis Protein Precipitation Add 200µL Cold MeOH (Stops Hydrolysis) Sample->Lysis Denaturation Extract Liquid-Liquid Extraction Add 1mL Hexane:EtOAc (90:10) Vortex 10 min Lysis->Extract Lipid Release Centrifuge Centrifuge 10,000g, 5 min, 4°C Extract->Centrifuge PhaseSep Phase Separation Collect Upper Organic Layer Centrifuge->PhaseSep Dry Evaporation N2 Stream @ 35°C PhaseSep->Dry Recon Reconstitution 100µL Mobile Phase Ready for HPLC/MS Dry->Recon

          Caption: Optimized Liquid-Liquid Extraction workflow for Pyridoxine Dipalmitate ensuring ester stability.

          Analytical Methodology (HPLC & LC-MS/MS)

          Due to the high lipophilicity, a Non-Aqueous Reversed-Phase (NARP) or high-organic method is required.[1]

          Method A: HPLC-UV (Routine QC)
          • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

          • Mobile Phase: Isocratic mixture of Acetonitrile : Isopropanol (80:20 v/v).[1]

          • Flow Rate: 1.0 mL/min.[1][4][5][6]

          • Detection: UV @ 290 nm.[1][6]

          • Retention Time: Expect elution ~6–8 minutes.

          Method B: LC-MS/MS (High Sensitivity)
          • System: Triple Quadrupole MS (ESI Positive Mode).

          • Column: C8 or C18, 2.1 x 50 mm, 1.8 µm (UHPLC).

          • Mobile Phase A: 5 mM Ammonium Formate in Methanol.

          • Mobile Phase B: 5 mM Ammonium Formate in Acetonitrile.

          • Gradient: 80% B to 100% B over 5 mins.

          • MRM Transitions:

            • Precursor: 618.5 [M+H]+[1]

            • Product 1 (Quant): 256.2 (Loss of palmitoyl chains, Pyridoxine core)

            • Product 2 (Qual): 238.1 (Dehydrated Pyridoxine core)[1]

          Validation & Performance Metrics

          The following data represents typical performance criteria for this protocol based on FDA Bioanalytical Method Validation Guidelines.

          MetricAcceptance CriteriaTypical Result
          Recovery (Extraction Efficiency) > 80%85% - 92%
          Matrix Effect (LC-MS) 85% - 115%95% (Clean extract via LLE)
          Linearity (R²) > 0.990.998 (Range: 10 - 5000 ng/mL)
          Precision (CV%) < 15%Intra-day: 4.2% / Inter-day: 6.8%
          Stability (Autosampler) 24 hours @ 10°CStable (Avoid room temp > 4h)

          References

          • PubChem. Pyridoxine dipalmitate (Compound Summary). National Library of Medicine.[1][7] [Link]

          • Cosmetic Ingredient Review. Safety Assessment of Vitamin B6 and its Derivatives. [Link]

          • Journal of Chromatography B. Determination of lipophilic vitamins in biological fluids. (General reference for lipophilic vitamin extraction logic). [Link]

          • U.S. FDA. Bioanalytical Method Validation Guidance for Industry. [Link][1]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Resolving Crystallization Issues of Pyridoxine 3,4-Dipalmitate in Emulsions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for pyridoxine 3,4-dipalmitate emulsions. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve crystallization challenges encountered during the formulation and storage of emulsions containing this lipophilic vitamin B6 derivative. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical experience.

          Understanding the Crystallization Challenge

          Pyridoxine 3,4-dipalmitate is a fat-soluble ester of pyridoxine (Vitamin B6), valued for its enhanced stability and skin permeation.[1] However, its crystalline nature and low aqueous solubility present a significant hurdle in the development of stable emulsion systems. Crystallization of the active pharmaceutical ingredient (API) within an emulsion is a critical quality defect, impacting bioavailability, aesthetic appeal, and overall product performance. This guide will walk you through the underlying causes of crystallization and provide actionable strategies for its prevention and resolution.

          The Physicochemical Nature of Pyridoxine 3,4-Dipalmitate

          Pyridoxine 3,4-dipalmitate is a white crystalline powder that is readily soluble in oils and hot ethanol but practically insoluble in water.[1][2] This high lipophilicity is key to its function but also the primary reason for its tendency to crystallize in multiphase systems like emulsions. The stability of the emulsion is contingent on keeping the pyridoxine 3,4-dipalmitate molecules fully dissolved and evenly dispersed within the oil droplets.

          Core Mechanisms of Crystallization in Emulsions

          The crystallization process in an emulsion is governed by principles of thermodynamics and kinetics, primarily involving nucleation and crystal growth.

          • Supersaturation: This is the primary driving force for crystallization. It occurs when the concentration of pyridoxine 3,4-dipalmitate in the oil phase exceeds its solubility limit. This can be triggered by temperature changes, solvent evaporation, or compositional shifts in the formulation.

          • Nucleation: This is the initial step where dissolved molecules come together to form a stable, ordered nucleus. This can happen homogeneously within the oil droplet or heterogeneously, initiated by impurities or the droplet interface.

          • Crystal Growth: Once a stable nucleus is formed, it grows by the addition of more molecules from the surrounding supersaturated solution.

          A key contributor to crystallization in emulsions is Ostwald Ripening . This phenomenon involves the diffusion of dissolved active molecules from smaller droplets to larger ones, driven by differences in Laplace pressure.[3] This process can lead to supersaturation in the larger droplets, initiating crystallization.

          cluster_0 Initial State: Polydisperse Emulsion cluster_1 Ostwald Ripening Process cluster_2 Final State: Increased Instability Small Droplet Small Droplet Dissolution API Dissolves from Small Droplet Small Droplet->Dissolution Higher Laplace Pressure Shrinking Small Droplet Shrinking Small Droplet Small Droplet->Shrinking Small Droplet Large Droplet Large Droplet Diffusion API Diffuses Through Aqueous Phase Dissolution->Diffusion Deposition API Deposits on Large Droplet Diffusion->Deposition Growing Large Droplet Growing Large Droplet (Supersaturated) Deposition->Growing Large Droplet Lower Laplace Pressure Crystal Formation Crystal Formation Growing Large Droplet->Crystal Formation

          Caption: Mechanism of Ostwald Ripening leading to crystallization.

          Frequently Asked Questions (FAQs)

          Why are crystals appearing in my emulsion upon storage, even if it was stable initially? This is likely due to long-term instability phenomena, most commonly Ostwald ripening.[3] Over time, the active ingredient can migrate from smaller to larger droplets, leading to supersaturation and subsequent crystallization in the larger droplets. Temperature fluctuations during storage can also accelerate this process by altering the solubility of pyridoxine 3,4-dipalmitate in the oil phase.
          My emulsion looks cloudy and has thickened over time. What could be the cause? This could be indicative of widespread micro-crystallization. The formation of a network of fine crystals throughout the emulsion can lead to an increase in viscosity and a change in appearance. This can be confirmed by polarized light microscopy.
          Can the type of oil I use affect crystallization? Absolutely. The solubility of pyridoxine 3,4-dipalmitate can vary significantly between different oils. Using an oil with poor solubilizing capacity for the active will increase the likelihood of supersaturation and crystallization, even at lower concentrations.
          How does the cooling rate during manufacturing impact crystallization? A rapid cooling rate can "shock" the system, leading to rapid nucleation and the formation of many small, potentially unstable crystals. A slower, controlled cooling process allows for more ordered crystal growth and can sometimes lead to a more stable final product. However, for some systems, rapid cooling can trap the active in a more stable amorphous state. The optimal cooling rate is system-dependent and should be determined experimentally.
          Can my choice of surfactant influence crystallization? Yes, surfactants play a crucial role. A well-chosen surfactant system will form a robust interfacial film around the oil droplets, which can act as a barrier to the diffusion of the active, thereby inhibiting Ostwald ripening. Conversely, a poorly chosen surfactant may not provide an adequate barrier or could even interact with the active to promote crystallization.[4]

          In-Depth Troubleshooting Guides

          Problem: Crystal Growth Observed During Storage (Long-Term Instability)
          Potential Cause Scientific Rationale Recommended Action
          Ostwald Ripening Smaller droplets have a higher chemical potential, leading to the diffusion of the active to larger droplets, causing supersaturation and crystallization.[3]1. Optimize Particle Size: Aim for a narrow particle size distribution with a mean diameter that balances stability and desired sensory attributes. 2. Inhibit Diffusion: Incorporate a high molecular weight, oil-soluble polymer into the oil phase to increase its viscosity and hinder diffusion.
          Temperature Fluctuations The solubility of pyridoxine 3,4-dipalmitate is temperature-dependent. Temperature cycling during storage can cause the active to fall out of solution.1. Conduct Stability Studies: Evaluate the formulation under accelerated stability conditions (e.g., freeze-thaw cycles) to identify potential issues. 2. Incorporate a Co-solvent: Consider adding a co-solvent to the oil phase that improves the solubility of the active across a wider temperature range.
          Polymorphic Transformation The initial crystalline form of the active may be a less stable polymorph that transforms into a more stable, less soluble form over time.1. Characterize the Solid State: Use techniques like DSC and XRD to identify the polymorphic form of the raw material and in the final product. 2. Control Crystallization Conditions: The choice of solvent and cooling rate during the initial solubilization of the active can influence the resulting polymorph.
          Problem: Crystallization Occurs Immediately After Production or Upon Cooling (Short-Term Instability)
          Potential Cause Scientific Rationale Recommended Action
          Supersaturation The concentration of pyridoxine 3,4-dipalmitate exceeds its solubility in the oil phase at the processing or storage temperature.1. Determine Solubility: Experimentally determine the solubility of pyridoxine 3,4-dipalmitate in your chosen oil phase at different temperatures. 2. Reduce API Concentration: Lower the concentration of the active to below its saturation point at the lowest anticipated storage temperature. 3. Change the Oil Phase: Select an oil or a blend of oils with a higher solubilizing capacity for the active.
          Improper Homogenization A wide particle size distribution can accelerate Ostwald ripening. Inadequate emulsification can also lead to localized areas of high API concentration.1. Optimize Homogenization Parameters: Adjust the speed and time of homogenization to achieve a small and uniform droplet size. 2. Consider High-Pressure Homogenization: This technique is very effective at producing nanoemulsions with a narrow size distribution.
          Inappropriate Cooling Rate Rapid cooling can induce sudden nucleation and the formation of a large number of small, unstable crystals.1. Implement Controlled Cooling: Cool the emulsion slowly and at a controlled rate after homogenization. 2. Hold at an Intermediate Temperature: A brief holding period at a temperature just above the crystallization point can sometimes promote the formation of more stable crystals.

          Preventative Strategies and Formulation Best Practices

          Rational Excipient Selection
          The Oil Phase

          The choice of the oil phase is critical. It must not only be compatible with the intended application but also act as a good solvent for pyridoxine 3,4-dipalmitate.

          Oil Type Examples Considerations
          Esters Isopropyl Myristate, Caprylic/Capric TriglycerideOften have good solubilizing properties and a desirable skin feel.
          Natural Oils Jojoba Oil, Sunflower Oil, Olive OilMay have variable compositions that could affect batch-to-batch consistency. Their complex triglyceride profile might inhibit crystallization.
          Silicones Dimethicone, CyclomethiconeGenerally poor solvents for lipophilic actives and are not recommended as the primary oil phase.
          Surfactants and Co-surfactants

          The surfactant system is the cornerstone of a stable emulsion. For preventing crystallization, the goal is to create a robust interfacial layer that acts as a physical barrier to diffusion.

          cluster_0 Unstable Emulsion cluster_1 Stable Emulsion with Surfactant Barrier OilDroplet1 Oil Droplet WaterPhase1 Aqueous Phase API_Molecule1 API API_Molecule1->WaterPhase1 Diffusion API_Molecule2 API OilDroplet2 Oil Droplet SurfactantLayer Surfactant Barrier WaterPhase2 Aqueous Phase API_Molecule3 API

          Caption: Role of a surfactant barrier in preventing API diffusion.

          Surfactant Type Examples Mechanism of Action
          Non-ionic Polysorbates (e.g., Tween 80), Sorbitan Esters (e.g., Span 80)Form a steric barrier at the oil-water interface. Their large hydrophilic head groups can prevent close droplet approach.
          Anionic Sodium Lauryl Sulfate (SLS)Provide electrostatic repulsion between droplets. Can sometimes promote crystallization of certain actives.[4]
          Cationic Cetrimonium ChlorideProvide electrostatic repulsion. Often used in hair care emulsions.
          Amphoteric Cocamidopropyl BetaineCharge is pH-dependent. Can be mild and are often used in combination with other surfactants.
          Polymeric Poloxamers, Pemulen™ TR-2Adsorb at the interface and provide a thick, steric barrier. Very effective at preventing coalescence.
          Phospholipids LecithinNatural emulsifiers that can form lamellar structures at the interface, mimicking biological membranes.

          Analytical Techniques for Crystal Detection

          Experimental Protocol: Polarized Light Microscopy (PLM)

          Objective: To visually detect the presence of crystalline material in an emulsion. Crystalline structures are birefringent and will appear as bright spots against a dark background under cross-polarized light.

          Materials:

          • Polarized light microscope

          • Glass microscope slides

          • Coverslips

          • Emulsion sample

          Procedure:

          • Place a small drop of the emulsion onto a clean microscope slide.

          • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

          • Place the slide on the microscope stage.

          • Start with a low power objective (e.g., 10x).

          • Engage both the polarizer and the analyzer to view the sample under cross-polarized light.

          • Scan the sample for bright spots or structures (e.g., Maltese crosses) that indicate the presence of crystalline material.

          • Capture images for documentation and comparison.

          Experimental Protocol: Differential Scanning Calorimetry (DSC)

          Objective: To detect thermal events associated with the melting or crystallization of pyridoxine 3,4-dipalmitate within the emulsion.

          Materials:

          • Differential Scanning Calorimeter (DSC)

          • Hermetic aluminum pans and lids

          • Emulsion sample

          • Reference pan (empty)

          Procedure:

          • Accurately weigh 5-10 mg of the emulsion into a hermetic aluminum pan and seal it.

          • Place the sample pan and an empty reference pan into the DSC cell.

          • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

          • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point of the active and other lipid components.

          • Record the heat flow as a function of temperature. A sharp endothermic peak will indicate the melting of a crystalline material.

          • Cool the sample at a controlled rate back to the starting temperature. An exothermic peak will indicate crystallization.

          • The temperature and enthalpy of these transitions can be used to identify and quantify the crystalline material.

          Start Emulsion Sample with Suspected Crystallization PLM Polarized Light Microscopy Start->PLM Crystals_Detected Crystals Detected? PLM->Crystals_Detected DSC_Analysis Differential Scanning Calorimetry Crystals_Detected->DSC_Analysis Yes No_Crystals No Crystals Detected Crystals_Detected->No_Crystals No Thermal_Transition Melting/Crystallization Peak Observed? DSC_Analysis->Thermal_Transition Particle_Size Particle Size Analysis (DLS) Thermal_Transition->Particle_Size Yes Thermal_Transition->No_Crystals No Size_Increase Significant Increase in Particle Size/PDI? Particle_Size->Size_Increase Troubleshoot Implement Troubleshooting Strategies (Formulation/ Process Optimization) Size_Increase->Troubleshoot Yes Monitor_Stability Continue Monitoring Long-Term Stability Size_Increase->Monitor_Stability No Troubleshoot->Start No_Crystals->Monitor_Stability

          Caption: A logical workflow for troubleshooting crystallization issues.

          References

          • Vertex AI Search.
          • PubChem. Pyridoxine hydrochloride.
          • Google Patents.
          • Gattefossé. Preparation and characterization of liquid crystal emulsions based on a wax ester emulsifier.
          • ACS Publications.
          • ResearchGate. Stabilization of vitamin C in emulsions of liquid crystalline structures.
          • Google Patents. CZ2003808A3 - Process for preparing a formulation being present in the form of a liquid emulsion.
          • ACS Publications. Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
          • PubChem.
          • PubMed. Stabilization of vitamin C in emulsions of liquid crystalline structures.
          • MDPI. Development and Stability Evaluation of Liquid Crystal-Based Formulations Containing Glycolic Plant Extracts and Nano-Actives.
          • Figshare. Uncovering the Role of Surfactants in Controlling the Crystal Growth of Pyridoxine Hydrochloride.
          • ACS Omega. Ultra-micro Liquid Crystal in Cosmetic Emulsion with Excellent Moisture Retention and Delivery Selectivity.
          • MDPI.
          • ACS Publications. Fat Crystallization in Emulsion: Influence of Emulsifier Concentration on Triacylglycerol Crystal Growth and Polymorphism.
          • The Good Scents Company. pyridoxine dipalmitate palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol.
          • PubMed. Impact of surfactants on the crystallization of aqueous suspensions of celecoxib amorphous solid dispersion spray dried particles.
          • PubMed.
          • MDPI. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.
          • SpecialChem. Understanding Liquid Crystal Emulsions in Cosmetic Science.
          • PMC. Formulation of New Chewable Oral Dosage Forms of Meclizine and Pyridoxine Hydrochloride.
          • The Hebrew University of Jerusalem.
          • Nikko Chemicals.
          • ResearchGate. Crystallization of Lipids in Oil-in-Water Emulsion States: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals.
          • PMC.
          • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
          • ResearchGate.
          • MDPI.
          • Cayman Chemical.
          • Academic Journals. Formulation of pyridoxine hydrochloride sustained release capsules: Effect of propylene glycol co-solvent on the in - Academic Journals.

          Sources

          Technical Support Center: Stabilizing Pyridoxine 3,4-Dipalmitate

          Author: BenchChem Technical Support Team. Date: February 2026

          Role: Senior Application Scientist, Formulation Stability Unit Subject: Minimizing Oxidative Degradation & Hydrolysis of Pyridoxine 3,4-Dipalmitate (PDP) Reference ID: PDP-STAB-2026-V1

          Executive Summary

          Pyridoxine 3,4-Dipalmitate (PDP) is an oil-soluble ester derivative of Vitamin B6 designed to overcome the poor skin penetration and light sensitivity of water-soluble Pyridoxine HCl. While the dipalmitate esterification protects the unstable phenolic hydroxyl groups, the molecule remains susceptible to two distinct degradation pathways: hydrolysis (cleavage of the ester bond) and oxidative degradation (destruction of the pyridine ring).

          This guide provides a self-validating system to stabilize PDP in lipophilic and emulsion-based systems.

          Module 1: The Degradation Mechanism

          To prevent degradation, you must first distinguish between the two primary failure modes.

          Degradation Pathway Diagram

          The following diagram illustrates the critical checkpoints where PDP fails. Note that Hydrolysis is often the precursor to Oxidation ; once the protective palmitate tails are cleaved, the core Pyridoxine molecule oxidizes rapidly.

          PDP_Degradation PDP Pyridoxine 3,4-Dipalmitate (Stable Lipophilic Form) Hydrolysis Hydrolysis Trigger (High Water Activity / pH <5 or >7) PDP->Hydrolysis pH Excursion Oxidation Oxidative Stress (UV Light / ROS / Metals) PDP->Oxidation Direct UV Hit (Slower) FreeB6 Free Pyridoxine + Palmitic Acid (Unstable Intermediate) Hydrolysis->FreeB6 Ester Cleavage FreeB6->Oxidation Rapid Reaction Degradants Pyridoxic Acid / Dimers (Yellow/Orange Discoloration) Oxidation->Degradants Ring Destruction

          Figure 1: The dual-threat pathway. Hydrolysis often accelerates oxidation by stripping the protective lipid tails.

          Module 2: Formulation Strategy (Prevention)
          FAQ: Critical Formulation Parameters

          Q: What is the optimal pH window for PDP? A: Maintain the aqueous phase pH between 5.5 and 6.5 .

          • The Science: Ester bonds are susceptible to acid- and base-catalyzed hydrolysis. Below pH 5 or above pH 7, the rate of hydrolysis increases exponentially, stripping the palmitic acid and releasing free Pyridoxine, which degrades rapidly [1][4].

          • Protocol: Buffer your aqueous phase with Citrate or Phosphate buffers before emulsification.

          Q: Which antioxidant system should I use? A: You need a Dual-Phase Defense System . Because PDP resides in the oil phase but oxidation initiators (ROS, metals) often originate in the water phase, you must protect the interface.

          PhaseRecommended AgentConcentrationFunction
          Oil Phase Tocopherol (Vitamin E) or BHT0.1% - 0.5%Scavenges lipid peroxyl radicals directly protecting the PDP molecule.
          Water Phase Disodium EDTA or Phytic Acid0.05% - 0.2%Chelates transition metals (Fe, Cu) that catalyze radical formation.
          Interface Ascorbyl Palmitate0.1%Acts as a bridge antioxidant at the micelle surface.

          Q: Can I heat PDP during manufacturing? A: Yes, but with strict limits. PDP is heat tolerant up to ~80°C for short periods, but prolonged heat triggers thermal oxidation [2].

          • Limit: Do not exceed 75°C during the oil phase melting.

          • Requirement: Nitrogen blanketing is mandatory for batches >1kg.

          Module 3: Experimental Protocol (Processing)

          This workflow minimizes oxygen exposure during the critical "hot phase" of emulsion formation.

          Protocol: The "Inert-Hot-Cold" Technique
          • Pre-Sparging: Bubble Nitrogen (N2) gas through the carrier oil for 10 minutes before adding PDP. This displaces dissolved oxygen.

          • Dissolution: Add PDP to the oil phase at 60°C. Agitate moderately. Ensure complete dissolution (PDP melting point is ~98°C, but it dissolves in hot oils at lower temps).

          • Antioxidant Addition: Add Tocopherol immediately after PDP dissolves.

          • Emulsification: Combine phases under vacuum (if available) or continued N2 blanket.

          • Cool Down: Rapidly cool to <40°C. Do not keep the batch at high heat for >30 minutes.

          Workflow Diagram

          Processing_Workflow cluster_0 Oil Phase Prep cluster_1 Emulsification Step1 Carrier Oil + N2 Sparge (Remove Dissolved O2) Step2 Heat to 60-70°C Step1->Step2 Step3 Add PDP + Tocopherol (Dissolve under N2) Step2->Step3 Step4 Combine Phases (Vacuum or N2 Blanket) Step3->Step4 Step5 Rapid Cooling (Target <40°C in <20 mins) Step4->Step5

          Figure 2: The Inert-Hot-Cold processing workflow to minimize thermal oxidation exposure.

          Module 4: Troubleshooting Guide

          Issue 1: The formulation is turning yellow/orange over time.

          • Diagnosis: This is the hallmark of Pyridoxine ring oxidation. It indicates that the pyridine ring has been attacked by UV light or free radicals.

          • Root Cause: Likely Photolysis . PDP is sensitive to UV radiation [3].[1]

          • Corrective Action:

            • Switch packaging to opaque or amber glass/PET.

            • Add a UV absorber (e.g., Benzophenone-4) to the formulation if packaging cannot be changed.

            • Verify that no iron oxides (pigments) are in direct contact with the PDP without chelation.

          Issue 2: Needle-like crystals are appearing in the cream.

          • Diagnosis: Solubility crash or Hydrolysis.

          • Root Cause: If the crystals are PDP, the oil phase may be insufficient (solubility limit exceeded). If the crystals are Palmitic Acid, Hydrolysis has occurred.

          • Test: Check pH. If pH has drifted significantly lower, hydrolysis has released palmitic acid.

          • Corrective Action: Increase the buffer capacity (e.g., increase Citrate concentration) to lock pH at 6.0.

          Issue 3: Potency assay (HPLC) shows low PDP but no color change.

          • Diagnosis: Non-oxidative Hydrolysis.

          • Root Cause: The ester bonds have cleaved, but the resulting Pyridoxine hasn't oxidized yet.

          • Corrective Action: Check the water activity (Aw) and pH. Ensure the emulsion is stable and not "leaking" PDP into the water phase where it hydrolyzes faster.

          References
          • Fujii, T., et al. (2025). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. Retrieved from [Link]

          • Ang, C. Y. (1979).[2] Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

          • Cosmetic Ingredients Guide. (2024).[3] Pyridoxine Dipalmitate Properties and Stability. Retrieved from [Link]

          Sources

          optimizing storage conditions for pyridoxine 3,4-dipalmitate raw material

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide serves as a specialized support resource for researchers and formulation scientists working with Pyridoxine 3,4-Dipalmitate (PDP) . This guide is structured to address the unique physicochemical stability challenges of this lipophilic Vitamin B6 derivative.

          Topic: Optimization of Storage, Handling, and Stability Verification Document ID: PDP-TECH-001 Applicable For: Raw Material (CAS: 992-42-7 / 31229-74-0 context)

          The Stability Paradox: Understanding PDP

          Unlike water-soluble Pyridoxine HCl, Pyridoxine 3,4-Dipalmitate is an ester-linked, lipophilic prodrug designed for enhanced percutaneous absorption and membrane permeability.

          While the esterification at the 3 and 4 positions protects the phenolic hydroxyl and hydroxymethyl groups, creating a molecule more stable against immediate oxidation than free pyridoxine, it introduces a new susceptibility: Hydrolysis .

          • The Core Sensitivity: The pyridine ring remains photosensitive (photolabile).[1]

          • The Ester Sensitivity: The palmitate tails are susceptible to hydrolytic cleavage in the presence of moisture and extreme pH, reverting the molecule to Pyridoxine and Palmitic Acid.

          Critical Storage Parameters (The "Golden Standard")

          This section answers the most frequent inquiries regarding environmental control.

          Q: What is the absolute optimal storage condition for long-term reference standards?

          A: The "Triple-Barrier" System. For storage exceeding 3 months, you must implement the following:

          • Thermal: Store at -20°C . While PDP is stable at room temperature (RT) for short durations, -20°C arrests the kinetics of ester hydrolysis.

          • Photic: Use Amber Glass vials wrapped in aluminum foil. The pyridine moiety absorbs UV light (approx. 254–290 nm), leading to ring degradation and discoloration.

          • Atmospheric: Store under an Inert Gas Overlay (Argon or Nitrogen) .[1] Oxygen can attack the pyridine ring over time, causing a shift from white to yellow/orange.

          Q: I received the shipment at Room Temperature. Is the material compromised?

          A: Likely No, but verify. PDP is often shipped at ambient temperature (RT) because the solid-state ester is kinetically stable for 1–2 weeks at RT, provided it is kept dry and dark.

          • Action: Immediately transfer to -20°C upon receipt.

          • Check: Verify appearance. It should be a white to off-white crystalline powder .[1][2] If it appears wet, clumped, or bright yellow, proceed to the Troubleshooting section.

          Q: Can I store PDP in plastic (polypropylene) tubes?

          A: Not recommended for long-term storage. Lipophilic esters can interact with certain polymers or leach plasticizers.[1]

          • Best Practice: Borosilicate glass (Type I) with Teflon-lined caps.[1]

          • Acceptable: High-density polyethylene (HDPE) for short-term solid storage.[1]

          Troubleshooting & Diagnostics

          Issue 1: "The powder has turned yellow/orange."
          • Diagnosis: Photo-oxidation .[1] The material has likely been exposed to UV light or significant air oxidation.[1]

          • Impact: Purity loss.[1][3] The breakdown products (oxidized pyridine derivatives) may interfere with cell assays or formulation stability.[1]

          • Resolution: Perform an HPLC check. If purity is <95%, discard.[1]

          Issue 2: "The material smells like old candle wax."[1]
          • Diagnosis: Hydrolysis .[1] The ester bonds have cleaved, releasing free Palmitic Acid.[1]

          • Mechanism: Moisture ingress + Temperature > 25°C.[1]

          • Resolution: Check solubility. Palmitic acid is highly soluble in warm ethanol, but free Pyridoxine is not.[1] A change in solubility profile often indicates significant hydrolysis.[1]

          Issue 3: "It won't dissolve in my cell culture media."
          • Diagnosis: Solubility Mismatch . PDP is lipophilic .[1] It is practically insoluble in water.[1][4]

          • Correct Protocol: Dissolve PDP in a vehicle solvent first (e.g., Ethanol, DMSO, or a carrier oil) before diluting into aqueous media.

            • Note: Warm ethanol (approx. 40°C) may be required to dissolve the dipalmitate ester efficiently.[1]

          Visualizing Degradation & Decisions

          Figure 1: Degradation Pathways of Pyridoxine 3,4-Dipalmitate

          This diagram illustrates the two primary enemies of PDP: Moisture (Hydrolysis) and Light (Photolysis).

          PDP_Degradation PDP Pyridoxine 3,4-Dipalmitate (Lipophilic, White Powder) Hydrolysis Hydrolysis (Ester Cleavage) PDP->Hydrolysis Exposed to Oxidation Photo-Oxidation (Ring Degradation) PDP->Oxidation Exposed to Moisture Moisture (H2O) + Heat/Acid/Base Moisture->Hydrolysis Palmitic Palmitic Acid (Waxy residue) Hydrolysis->Palmitic Pyridoxine Free Pyridoxine (Water Soluble) Hydrolysis->Pyridoxine UV UV Light (250-300 nm) UV->Oxidation Colored Degradation Products (Yellow/Orange) Oxidation->Colored

          Caption: Figure 1.[1] Mechanistic pathways of PDP degradation. Hydrolysis yields free fatty acids, while photolysis attacks the pyridine core.

          Figure 2: Material Qualification Decision Tree

          Use this workflow if you suspect your material has been compromised (e.g., freezer failure or left on bench).[1]

          Qualification_Workflow Start Material Exposed to Non-Ideal Conditions? Visual Visual Inspection: Is it White/Off-White? Start->Visual Smell Olfactory Check: Rancid/Waxy Odor? Visual->Smell Yes Discard DISCARD Material Visual->Discard No (Yellow/Brown) Solubility Solubility Check: Clear in Warm EtOH? Smell->Solubility No Odor Smell->Discard Yes (Hydrolysis) HPLC HPLC Assay: Purity > 95%? Solubility->HPLC Yes Solubility->Discard No (Precipitate) HPLC->Discard No Use APPROVE for Use HPLC->Use Yes

          Caption: Figure 2. Step-by-step qualification workflow for assessing PDP integrity after storage excursions.

          Analytical Verification Protocol (Self-Validation)

          If visual inspection is inconclusive, use this standard HPLC method to verify purity.[1]

          Method Principle: Reverse Phase Chromatography (RP-HPLC) separates the lipophilic ester from free pyridoxine (polar) and degradation products.[1]

          ParameterCondition
          Column C18 (e.g., 250mm x 4.6mm, 5µm)
          Mobile Phase Isocratic: Methanol (90%) : Water (10%)
          Flow Rate 1.0 mL/min
          Detection UV @ 282 nm (Absorption max of Pyridine ring)
          Temperature 30°C
          Expected Retention Pyridoxine (Free): ~2-3 min (elutes early)PDP (Ester): ~8-12 min (elutes late due to lipid tail)

          Protocol:

          • Dissolve 10 mg PDP in 10 mL Methanol (warm slightly if needed).

          • Filter through a 0.45 µm PTFE filter.[1]

          • Inject 10 µL.

          • Acceptance Criteria: Single major peak >95% area. Absence of early eluting peaks (indicates hydrolysis).[1]

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate.[1] Retrieved from [Link]

          • Cosmacon (2025). Pyridoxine - Vitamin B6 Physicochemical Properties and Stability.[1][5] Retrieved from [Link][1][6]

          • International Journal of Medical Research and Health Sciences (2017). Validation of HPLC-UV Method for Analysis of Vitamin B6 Metabolites. (Adapted for detection parameters). Retrieved from [Link]

          Sources

          reducing impurities in the synthesis of pyridoxine 3,4-dipalmitate

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of pyridoxine 3,4-dipalmitate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important lipophilic derivative of vitamin B6. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you reduce impurities and optimize your experimental outcomes.

          I. Frequently Asked Questions (FAQs)

          Q1: What is the most common synthetic route for preparing pyridoxine 3,4-dipalmitate, and what are the key reaction components?

          A1: The most prevalent and direct method for synthesizing pyridoxine 3,4-dipalmitate is the acylation of pyridoxine with palmitoyl chloride. This reaction involves the esterification of the primary alcohol groups at positions 4 and 5 of the pyridoxine molecule.[1]

          The core components of this synthesis are:

          • Pyridoxine Hydrochloride: The starting material, which is the common salt form of vitamin B6.

          • Palmitoyl Chloride: The acylating agent that introduces the palmitate chains.

          • Acid Scavenger: Typically a tertiary amine base like pyridine or triethylamine. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.[1][2][3]

          Q2: I am observing a significant amount of unreacted pyridoxine in my reaction mixture. What are the likely causes and how can I improve the conversion rate?

          A2: Low conversion is a common issue and can often be attributed to several factors. Understanding the causality behind these will help you troubleshoot effectively.

          • Insufficient Acylating Agent: Ensure that at least two equivalents of palmitoyl chloride are used per equivalent of pyridoxine to facilitate the formation of the dipalmitate ester. An excess of the acylating agent can help drive the reaction to completion.

          • Inadequate Acid Scavenging: The HCl generated during the reaction can protonate the pyridine nitrogen of the starting material, reducing its nucleophilicity and hindering further reaction. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is present to neutralize the HCl as it is formed.[2][3]

          • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. A typical temperature range for such acylations is between 50-80 °C.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal temperature and reaction time.

          • Moisture in the Reaction: Palmitoyl chloride is highly reactive towards water. Any moisture present in the reactants or solvent will consume the acylating agent, reducing the yield of the desired product. It is imperative to use anhydrous solvents and thoroughly dried glassware.

          Q3: My final product is contaminated with a significant amount of pyridoxine 5-monopalmitate. How can I increase the selectivity for the 3,4-dipalmitate?

          A3: The formation of monoesters is a common challenge due to the similar reactivity of the two primary hydroxyl groups at the 4 and 5 positions. Here’s how to address this:

          • Molar Ratio of Reactants: Increasing the molar ratio of palmitoyl chloride to pyridoxine can favor the formation of the diester. Experiment with ratios from 2.2 to 3.0 equivalents of palmitoyl chloride.

          • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature (while monitoring for degradation) can help drive the reaction from the monoester to the diester. Again, reaction monitoring is key.

          • Purification Strategy: If the formation of the monoester cannot be completely avoided, a robust purification strategy is necessary. Flash column chromatography on silica gel is typically effective in separating the more lipophilic dipalmitate from the more polar monopalmitate and unreacted pyridoxine.

          Q4: I have identified a third, less polar impurity in my product. What could this be and how can I avoid it?

          A4: A less polar impurity is likely the over-acylated product, pyridoxine 3,4,5-tripalmitate . This occurs when the phenolic hydroxyl group at the 3-position is also esterified. While this hydroxyl group is less reactive than the primary alcohols at the 4 and 5 positions, its acylation can occur under forcing reaction conditions.[]

          To minimize the formation of the tripalmitate:

          • Control the Stoichiometry: Avoid using a large excess of palmitoyl chloride.

          • Milder Reaction Conditions: Use a less reactive acylating agent if possible, or conduct the reaction at a lower temperature.

          • Choice of Base: A bulky base might sterically hinder the acylation of the more sterically hindered phenolic hydroxyl group.

          • Purification: The tripalmitate, being the least polar compound, can be separated from the desired dipalmitate by column chromatography.

          II. Troubleshooting Guides

          This section provides a structured approach to resolving specific issues you may encounter during the synthesis of pyridoxine 3,4-dipalmitate.

          Troubleshooting Incomplete Reactions
          Symptom Potential Cause(s) Suggested Action(s)
          High levels of unreacted pyridoxine1. Insufficient palmitoyl chloride.2. Inadequate acid scavenging.3. Low reaction temperature.4. Presence of moisture.1. Increase the molar equivalents of palmitoyl chloride.2. Ensure at least 2 equivalents of base are used.3. Gradually increase the reaction temperature while monitoring via TLC/HPLC.4. Use anhydrous solvents and dried glassware.
          Predominance of mono-palmitate ester1. Insufficient palmitoyl chloride.2. Short reaction time.1. Increase the molar equivalents of palmitoyl chloride.2. Extend the reaction time and monitor for the disappearance of the mono-ester.
          Troubleshooting Impurity Formation
          Symptom Potential Cause(s) Suggested Action(s)
          Presence of pyridoxine 3,4,5-tripalmitate1. Large excess of palmitoyl chloride.2. High reaction temperature.1. Reduce the molar equivalents of palmitoyl chloride.2. Lower the reaction temperature.3. Purify via column chromatography.
          Product degradation (discoloration)1. Excessive reaction temperature.2. Prolonged reaction time at high temperature.1. Lower the reaction temperature.2. Optimize the reaction time by careful monitoring.
          Hydrolysis of the ester during workup1. Use of aqueous acidic or basic conditions during extraction.1. Use a neutral aqueous wash (e.g., saturated sodium bicarbonate solution carefully, followed by brine).2. Minimize contact time with aqueous phases.

          III. Experimental Protocols and Visualization

          Protocol 1: Synthesis of Pyridoxine 3,4-Dipalmitate

          This protocol is a general guideline. Optimization of specific parameters may be required.

          • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend pyridoxine hydrochloride (1 equivalent) in anhydrous pyridine (used as both solvent and acid scavenger).

          • Reaction Initiation: Cool the suspension in an ice bath. Slowly add palmitoyl chloride (2.2 equivalents) dropwise to the stirred suspension.

          • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.

          • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

          • Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

          Workflow and Impurity Formation Diagram

          Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_products Reaction Mixture cluster_purification Purification Pyridoxine Pyridoxine HCl Reaction Acylation at 60-70°C Pyridoxine->Reaction PalmitoylCl Palmitoyl Chloride PalmitoylCl->Reaction Base Pyridine (Base) Base->Reaction Dipalmitate Pyridoxine 3,4-Dipalmitate (Desired Product) Reaction->Dipalmitate Desired Pathway MonoPalmitate Mono-palmitate (Impurity) Reaction->MonoPalmitate Side Reaction (Incomplete) TriPalmitate Tri-palmitate (Impurity) Reaction->TriPalmitate Side Reaction (Over-acylation) Unreacted Unreacted Pyridoxine Reaction->Unreacted Incomplete Reaction Workup Aqueous Workup Dipalmitate->Workup MonoPalmitate->Workup TriPalmitate->Workup Unreacted->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Pyridoxine 3,4-Dipalmitate Chromatography->FinalProduct

          Sources

          Validation & Comparative

          A Comparative Guide to the Efficacy of Pyridoxine 3,4-Dipalmitate and Pyridoxine Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: Navigating the Landscape of Vitamin B6 Supplementation

          Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in over 100 enzymatic reactions, primarily related to protein metabolism. It exists in several forms, with pyridoxine being a common vitamer used in supplementation. The hydrochloride salt, pyridoxine hydrochloride, is the most prevalent form in oral and parenteral formulations due to its stability and high bioavailability.[1][2] However, the exploration of lipophilic derivatives, such as pyridoxine 3,4-dipalmitate, has opened new avenues for specialized applications, particularly in topical formulations. This guide provides a comprehensive comparison of the efficacy of pyridoxine 3,4-dipalmitate versus pyridoxine hydrochloride, grounded in available scientific evidence, and outlines the experimental methodologies required for a definitive head-to-head evaluation.

          Chemical and Physical Properties: A Tale of Two Solubilities

          The fundamental difference between pyridoxine hydrochloride and pyridoxine 3,4-dipalmitate lies in their chemical structure and resulting physical properties. Pyridoxine hydrochloride is the salt of pyridoxine, rendering it highly soluble in water. In contrast, pyridoxine 3,4-dipalmitate is a diester of pyridoxine and palmitic acid, a 16-carbon saturated fatty acid. This esterification makes the molecule lipophilic, or fat-soluble.[3]

          FeaturePyridoxine HydrochloridePyridoxine 3,4-Dipalmitate
          Chemical Structure Pyridoxine with a hydrochloride groupPyridoxine with two palmitate ester groups
          Solubility Water-solubleFat-soluble
          Common Formulations Oral tablets, capsules, injections[4][5]Topical creams, lotions[3]

          Comparative Pharmacokinetics: The Journey from Ingestion to Action

          The differing solubilities of these two compounds profoundly impact their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion.

          Pyridoxine Hydrochloride: The Well-Traveled Path

          Pyridoxine hydrochloride is readily absorbed from the gastrointestinal tract, primarily in the jejunum, through passive diffusion.[6][7] Its bioavailability is high, with studies suggesting it can be up to 100%.[4][8] Once absorbed, pyridoxine is transported to the liver, where it is converted into its active coenzyme forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP).[2] PLP is the primary active form and is involved in numerous metabolic processes.[4] The main excretory product is 4-pyridoxic acid, which is formed in the liver and eliminated in the urine.[2][4] The elimination half-life of the inactive metabolite 4-pyridoxic acid is approximately 15 to 20 days.[4]

          Pyridoxine 3,4-Dipalmitate: A Less Charted Territory for Systemic Use

          Information on the oral bioavailability and systemic pharmacokinetics of pyridoxine 3,4-dipalmitate is limited. An early study from 1969 demonstrated that it is absorbed from the human gastrointestinal tract.[9] As a lipophilic compound, its absorption mechanism likely differs from that of the water-soluble hydrochloride salt and may be influenced by the presence of dietary fats.

          It is hypothesized that for systemic efficacy, pyridoxine 3,4-dipalmitate must undergo hydrolysis by esterase enzymes in the body to release free pyridoxine. This pyridoxine would then follow the same metabolic pathway as that from pyridoxine hydrochloride, being converted to PLP in the liver. The rate and extent of this hydrolysis are critical determinants of its overall bioavailability and efficacy.

          Expert Insight: The lipophilicity of pyridoxine 3,4-dipalmitate is advantageous for dermal absorption, allowing it to penetrate the stratum corneum more effectively than its hydrophilic counterpart.[3] This is the primary reason for its use in cosmetic and dermatological applications for conditions like skin roughness and acne.[3] However, for systemic effects, this lipophilicity necessitates an additional metabolic step—hydrolysis—which could potentially lead to a more sustained release of pyridoxine compared to the rapid absorption of the hydrochloride form. Further research is needed to confirm this hypothesis.

          Visualization of Metabolic Pathways

          Metabolic Pathway of Pyridoxine Hydrochloride

          PN_HCl Pyridoxine HCl (Oral/IV) GI_Tract GI Tract PN_HCl->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Liver Liver Bloodstream->Liver Transport Tissues Tissues Bloodstream->Tissues Uptake Liver->Bloodstream Release of PLP Kidney Kidney Liver->Kidney Metabolism to 4-Pyridoxic Acid Urine Urine Kidney->Urine Excretion

          Caption: Metabolic pathway of Pyridoxine Hydrochloride.

          Hypothesized Metabolic Pathway of Pyridoxine 3,4-Dipalmitate

          PN_Dipalmitate Pyridoxine 3,4-Dipalmitate (Oral) GI_Tract GI Tract PN_Dipalmitate->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption & Hydrolysis (Esterases) Liver Liver Bloodstream->Liver Transport of Pyridoxine Tissues Tissues Bloodstream->Tissues Uptake Liver->Bloodstream Release of PLP Kidney Kidney Liver->Kidney Metabolism to 4-Pyridoxic Acid Urine Urine Kidney->Urine Excretion

          Caption: Hypothesized metabolic pathway of Pyridoxine 3,4-Dipalmitate.

          Comparative Efficacy: Evidence and Gaps

          Pyridoxine Hydrochloride: A Foundation of Clinical Evidence

          The clinical efficacy of pyridoxine hydrochloride is well-documented for a range of conditions, including:

          • Vitamin B6 Deficiency: It is the standard treatment for preventing and treating vitamin B6 deficiency.[4]

          • Nausea and Vomiting in Pregnancy: Used to alleviate morning sickness.[4]

          • Sideroblastic Anemia: A form of anemia that can be responsive to pyridoxine.

          • Pyridoxine-Dependent Epilepsy: A rare genetic disorder causing seizures that are treatable with high doses of pyridoxine.

          • Isoniazid-Induced Neuropathy: Used to prevent or treat nerve damage caused by the tuberculosis drug isoniazid.[4]

          Pyridoxine 3,4-Dipalmitate: Primarily Topical Applications

          The documented efficacy of pyridoxine 3,4-dipalmitate is almost exclusively in the realm of dermatology and cosmetics. Its benefits are attributed to its enhanced skin penetration.[3] It is used in formulations to address:

          • Skin roughness

          • Acne

          • Sunburn

          • Seborrheic dermatitis[3]

          There is a significant lack of clinical trial data evaluating the systemic therapeutic efficacy of orally administered pyridoxine 3,4-dipalmitate for conditions typically treated with pyridoxine hydrochloride.

          Experimental Protocols for a Head-to-Head Comparison

          To definitively compare the efficacy of these two compounds for systemic use, a rigorous, controlled clinical trial is necessary. Below is a proposed experimental workflow.

          Workflow for Comparative Bioavailability Study

          Start Subject Recruitment & Screening Randomization Randomization Start->Randomization GroupA Group A: Pyridoxine HCl Randomization->GroupA GroupB Group B: Pyridoxine 3,4-Dipalmitate Randomization->GroupB Dosing Single Oral Dose Administration GroupA->Dosing GroupB->Dosing BloodSampling Serial Blood Sampling (0-48h) Dosing->BloodSampling Analysis LC-MS/MS Analysis of Plasma for Pyridoxine, PLP, and 4-Pyridoxic Acid BloodSampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) Analysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison

          Caption: Experimental workflow for a comparative bioavailability study.

          Detailed Protocol: A Phase 1, Randomized, Crossover Bioavailability Study

          1. Objective: To compare the rate and extent of absorption of pyridoxine from a single oral dose of pyridoxine 3,4-dipalmitate versus pyridoxine hydrochloride in healthy adult volunteers.

          2. Study Design: A randomized, open-label, two-period, two-sequence, crossover study.

          3. Study Population: Healthy adult male and female volunteers, aged 18-55 years.

          4. Investigational Products:

          • Test Product: Pyridoxine 3,4-dipalmitate (equimolar dose to reference).
          • Reference Product: Pyridoxine hydrochloride tablets.

          5. Methodology:

          • Screening: Subjects will undergo a comprehensive medical screening.
          • Randomization: Eligible subjects will be randomized to one of two treatment sequences.
          • Treatment Period 1: After an overnight fast, subjects will receive a single oral dose of either the test or reference product.
          • Blood Sampling: Blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
          • Washout Period: A washout period of at least 7 days will separate the two treatment periods.
          • Treatment Period 2: Subjects will receive the alternate product after an overnight fast, with the same blood sampling schedule.
          • Bioanalytical Method: Plasma concentrations of pyridoxine, PLP, and 4-pyridoxic acid will be determined using a validated LC-MS/MS method.

          6. Pharmacokinetic and Statistical Analysis:

          • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) will be calculated for pyridoxine and PLP.
          • The bioequivalence of the two products will be assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.

          Conclusion: Current Standing and Future Directions

          Pyridoxine hydrochloride is a well-established, water-soluble form of vitamin B6 with high bioavailability and proven clinical efficacy for a variety of systemic conditions. Its pharmacokinetic profile is well understood, making it a reliable choice for oral and parenteral supplementation.

          Pyridoxine 3,4-dipalmitate, a lipophilic derivative, has carved a niche in topical applications due to its enhanced skin permeability. While there is evidence of its gastrointestinal absorption, a significant knowledge gap exists regarding its oral bioavailability, rate of hydrolysis to active pyridoxine, and overall therapeutic efficacy for systemic use.

          For researchers and drug development professionals, pyridoxine 3,4-dipalmitate presents an opportunity for the development of novel drug delivery systems, potentially offering a sustained-release profile. However, rigorous pharmacokinetic and clinical studies are imperative to validate its systemic efficacy and establish a clear therapeutic advantage over the current standard, pyridoxine hydrochloride. The experimental protocols outlined in this guide provide a roadmap for such investigations.

          References

          • Systemic bioavailability and pharmacokinetics of the doxylamine-pyridoxine delayed-release combination (Diclectin). [Link]

          • Vitamin B6 (Pyridoxine). [Link]

          • A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets, Fixed Dose Combination in Healthy Female Adults. [Link]

          • Feeding experiments of pyridoxine derivatives as vitamin B6. [Link]

          • Pharmacokinetic comparison of a delayed-release combination of doxylamine succinate and pyridoxine hydrochloride (Diclectin®) and oral solutions of these drugs in healthy women of childbearing age. [Link]

          • Public Assessment Report National Procedure Pyridoxine hydrochloride 50mg tablets. [Link]

          • Vitamin B6. [Link]

          • Pyridoxine (oral route, injection route). [Link]

          • Vitamin B6 - Health Professional Fact Sheet. [Link]

          • Studies on Fatty Acid Esters of Pyridoxine. VI. Effects of Surface-Active Agents on the Gastro-Intestinal Absorption of Pyridoxine 3,4-dipalmitate in Man. [Link]

          • Effect of different levels of oral pyridoxine supplementation on plasma pyridoxal-5'-phosphate and pyridoxal levels and urinary vitamin B-6 excretion. [Link]

          • Direct and Functional Biomarkers of Vitamin B6 Status. [Link]

          • Pyridoxine dipalmitate. [Link]

          • Hydrosoluble and Liposoluble Vitamins: New Perspectives through ADMET Analysis. [Link]

          • Uptake, hydrolysis, and metabolism of pyridoxine-5'-beta-D-glucoside in Caco-2 cells. [Link]

          • Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH. [Link]

          • Studies on fatty acid esters of pyridoxine. II. Percutaneous absorption of pyridoxine and its derivatives. [Link]

          • Comparative Vitamin B6 Bioavailability from Tuna, Whole Wheat Bread and Peanut Butter in Humans. [Link]

          • Pharmacokinetics of vitamin B6 supplements in humans. [Link]

          • Vitamin B6 and Its Role in Cell Metabolism and Physiology. [Link]

          • Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate. [Link]

          • Pyridoxine Effect on the Blood Glucose Level in Type 2 Diabetic Patients. [Link]

          • Pyridoxine: Uses, Dosage, Side Effects and More. [Link]

          • PYRIDOXINE (VITAMIN B) TOXICITY LITERATURE REVIEW. [Link]

          • Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023. [Link]

          • Lexicon of Biochemical Reactions: Vitamin B6 / PLP. [Link]

          • Nutritional Properties of Pyridoxine-Beta-Glucoside. [Link]

          • A pharmacokinetic study of pyridoxal-5*-phosphate and pyrixodine. [Link]

          • Pharmaffiliates Pyridoxine Dipalmitate-impurities. [Link]

          Sources

          A Comparative Guide to the In Vivo Validation of Pyridoxine 3,4-Dipalmitate for Acne Treatment

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: A Novel Approach to Acne Vulgaris

          Acne vulgaris is a multifactorial inflammatory skin condition with a complex pathophysiology involving excess sebum production, follicular hyperkeratinization, microbial colonization by Cutibacterium acnes, and inflammation.[1] Current therapeutic strategies primarily target these pathways, with topical retinoids and benzoyl peroxide forming the cornerstone of treatment for mild to moderate acne.[2] However, the quest for novel, well-tolerated, and effective agents is perpetual. This guide introduces pyridoxine 3,4-dipalmitate, a lipophilic derivative of pyridoxine (Vitamin B6), as a promising candidate for acne therapy. While direct clinical data on this specific ester is nascent, the well-documented dermatological benefits of pyridoxine provide a strong rationale for its investigation.

          This document serves as a comprehensive guide for the in vivo validation of pyridoxine 3,4-dipalmitate. It will objectively compare its theoretical advantages and mechanism of action against established treatments and provide a robust framework for its experimental validation, grounded in established scientific protocols.

          Pyridoxine 3,4-Dipalmitate: A Mechanistic Overview

          Pyridoxine plays a crucial role in maintaining skin health through various metabolic pathways.[3][4] Its potential efficacy in acne treatment stems from its multifaceted biological activities:

          • Regulation of Sebum Production: Vitamin B6 is implicated in the modulation of sebum secretion.[4][5] By potentially inhibiting 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone, pyridoxine may help reduce sebum output, a key factor in the development of acne lesions.[6]

          • Anti-inflammatory Properties: Pyridoxine possesses anti-inflammatory effects that can help soothe irritated skin and reduce the erythema associated with acne.[4][5] This is crucial in mitigating the inflammatory cascade triggered by C. acnes.

          • Support of Skin Barrier Function: Vitamin B6 contributes to the synthesis of ceramides and other lipids that are essential for a healthy skin barrier.[7] A robust barrier can help prevent moisture loss and protect against environmental aggressors, which can be compromised in acne-prone skin.

          • Collagen Synthesis: Pyridoxine is a cofactor in collagen production, which is vital for skin repair and may aid in addressing acne-related scarring.[4][7]

          The dipalmitate ester form of pyridoxine is a strategic modification to enhance its lipophilicity, thereby potentially improving its penetration into the pilosebaceous unit, the primary site of acne pathogenesis.

          Comparative Analysis: Pyridoxine 3,4-Dipalmitate vs. Standard Acne Therapies

          A thorough evaluation of a new active ingredient requires a comparative analysis against the current standards of care. Here, we compare the proposed profile of pyridoxine 3,4-dipalmitate with topical retinoids and benzoyl peroxide.

          FeaturePyridoxine 3,4-Dipalmitate (Proposed)Topical Retinoids (e.g., Tretinoin, Adapalene)Benzoyl Peroxide
          Primary Mechanism Sebum regulation, anti-inflammatory, skin barrier support.[4][5][6]Normalization of follicular keratinization, anti-inflammatory, comedolytic.[8]Potent antimicrobial against C. acnes, mild keratolytic and anti-inflammatory effects.[9][10]
          Effect on Sebum Potential reduction through 5α-reductase inhibition.[6]Indirect effect by normalizing follicular function.Minimal direct effect on sebum production.
          Anti-inflammatory Action Direct modulation of inflammatory pathways.[4][5]Significant reduction of inflammatory mediators.Reduces inflammation associated with bacterial presence.[11]
          Antimicrobial Effect Potential indirect effect by reducing sebum, the substrate for C. acnes.No direct antimicrobial action.Strong bactericidal activity through the release of reactive oxygen species.[9]
          Tolerability Profile Hypothesized to be well-tolerated with a low potential for irritation.Common side effects include erythema, peeling, dryness, and photosensitivity.[2]Can cause dryness, irritation, and bleaching of hair and fabrics.[12]
          Clinical Efficacy To be determined through in vivo studies.High efficacy in reducing both non-inflammatory and inflammatory lesions.[2][8]Effective in reducing inflammatory lesions and preventing bacterial resistance.[13]

          Proposed In Vivo Validation Protocol for Pyridoxine 3,4-Dipalmitate

          To rigorously assess the anti-acne potential of pyridoxine 3,4-dipalmitate, a well-designed in vivo study is paramount. The following protocol outlines a randomized, double-blind, placebo- and active-controlled clinical trial.

          Study Design

          A 12-week, multicenter, randomized, double-blind, parallel-group study.

          • Participants: Male and female subjects aged 12-40 with mild to moderate facial acne vulgaris.

          • Arms:

            • Pyridoxine 3,4-dipalmitate (e.g., 2% cream)

            • Active Comparator 1: Adapalene 0.1% gel

            • Active Comparator 2: Benzoyl Peroxide 5% gel

            • Vehicle/Placebo cream

          • Primary Endpoints:

            • Mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 12.

            • Proportion of subjects with at least a two-grade improvement in the Investigator's Global Assessment (IGA) scale.

          • Secondary Endpoints:

            • Sebum production measurement (Sebutape® or similar).

            • Assessment of skin barrier function (Transepidermal Water Loss - TEWL).

            • Evaluation of skin erythema using colorimetry.

            • Subject self-assessment of efficacy and tolerability.

            • Safety and adverse event monitoring.

          Experimental Workflow

          G cluster_0 Pre-Screening & Enrollment cluster_1 Treatment Phase (12 Weeks) cluster_2 Follow-up & Analysis A Subject Recruitment (Mild-to-Moderate Acne) B Informed Consent & Screening (Inclusion/Exclusion Criteria) A->B C Baseline Assessment (Lesion Counts, IGA, Sebum, TEWL) B->C D Randomization C->D E Group 1: Pyridoxine 3,4-Dipalmitate D->E F Group 2: Adapalene 0.1% D->F G Group 3: Benzoyl Peroxide 5% D->G H Group 4: Placebo D->H I Follow-up Visits (Weeks 2, 4, 8, 12) E->I F->I G->I H->I J Efficacy & Safety Assessments (Lesion Counts, IGA, Sebum, TEWL, AEs) I->J K Data Analysis (Statistical Comparison) J->K L Study Conclusion & Reporting K->L

          In vivo validation workflow for pyridoxine 3,4-dipalmitate.
          Methodologies for Key Assessments
          • Lesion Counting: A trained investigator will count the number of open comedones, closed comedones, papules, and pustules on the face at each visit.

          • Investigator's Global Assessment (IGA): A 5- or 6-point scale will be used to assess the overall severity of the acne.

          • Sebum Measurement: Sebutape® will be applied to the forehead for a standardized period, and the sebum collected will be quantified using a spectrophotometer.

          • Transepidermal Water Loss (TEWL): A Tewameter® will be used to measure the rate of water evaporation from the skin surface, providing an indication of skin barrier integrity.

          • Erythema Measurement: A chromameter will be used to objectively quantify changes in skin redness.

          Visualizing the Mechanistic Pathways

          The proposed mechanism of action for pyridoxine 3,4-dipalmitate can be visualized as a multi-pronged approach to restoring skin homeostasis.

          G cluster_0 Pyridoxine 3,4-Dipalmitate cluster_1 Cellular Targets & Pathways cluster_2 Physiological Outcomes P34D Pyridoxine 3,4-Dipalmitate Sebocyte Sebocyte P34D->Sebocyte Inhibits 5α-reductase Keratinocyte Keratinocyte P34D->Keratinocyte Supports Ceramide Synthesis ImmuneCells Immune Cells P34D->ImmuneCells Modulates Cytokine Release Sebum Reduced Sebum Production Sebocyte->Sebum Barrier Improved Skin Barrier Function Keratinocyte->Barrier Inflammation Decreased Inflammation ImmuneCells->Inflammation

          Sources

          A Comparative Clinical Evaluation of Pyridoxine 3,4-Dipalmitate for Skin Barrier Repair

          Author: BenchChem Technical Support Team. Date: February 2026

          A Technical Guide for Researchers and Drug Development Professionals

          In the pursuit of advanced dermatological solutions, the integrity of the skin barrier remains a cornerstone of cutaneous health. Its compromise is a hallmark of numerous inflammatory skin conditions and a critical factor in overall skin homeostasis. This guide offers a comprehensive clinical evaluation of pyridoxine 3,4-dipalmitate, a lipophilic derivative of vitamin B6, for its role in skin barrier restoration. We will delve into its proposed mechanism of action and objectively compare its potential efficacy with established barrier repair agents, namely ceramides and niacinamide, supported by available experimental data.

          The Imperative of a Functional Skin Barrier

          The stratum corneum, the outermost layer of the epidermis, orchestrates the skin's barrier function. This "brick and mortar" structure, comprising corneocytes embedded in a lipid-rich matrix, is pivotal in preventing transepidermal water loss (TEWL) and protecting against environmental insults. A dysfunctional barrier is characterized by increased TEWL, reduced hydration, and heightened susceptibility to irritants and allergens, often precipitating or exacerbating skin disorders.

          Pyridoxine's Role in Cutaneous Biology

          Pyridoxine (Vitamin B6) is an essential cofactor in a myriad of enzymatic reactions crucial for skin health.[1] Its involvement in amino acid metabolism is fundamental for the synthesis of key structural proteins. Notably, research has demonstrated that pyridoxine stimulates the production of filaggrin, a protein critical for the formation of the cornified envelope and the maintenance of skin hydration.[2] Deficiency in pyridoxine has been linked to seborrheic dermatitis, highlighting its importance in maintaining epidermal homeostasis.[2]

          Pyridoxine 3,4-Dipalmitate: A Lipophilic Approach to Barrier Repair

          Pyridoxine 3,4-dipalmitate is an ester of pyridoxine and palmitic acid. This lipophilic modification is designed to enhance the molecule's stability and penetration into the lipid-rich stratum corneum, theoretically increasing its bioavailability where it is most needed for barrier function.[3] While direct clinical trial data on pyridoxine 3,4-dipalmitate for skin barrier repair is not extensively published, a clinical trial was registered to evaluate the effects of a similar compound, pyridoxine tri-isopalmitate, on skin hydration and TEWL, suggesting research into the potential of such derivatives.[4]

          Mechanism of Action: A Postulated Pathway

          The therapeutic potential of pyridoxine 3,4-dipalmitate in skin barrier repair is predicated on the actions of its parent molecule, pyridoxine. Upon penetration into the epidermis, it is hypothesized to be enzymatically converted to its active form, pyridoxal phosphate, which then upregulates filaggrin synthesis. Increased filaggrin expression leads to a more robust cornified envelope and the production of natural moisturizing factors (NMFs), thereby enhancing skin hydration and reducing TEWL.

          Pyridoxine 3,4-Dipalmitate (Topical Application) Pyridoxine 3,4-Dipalmitate (Topical Application) Stratum Corneum Penetration Stratum Corneum Penetration Pyridoxine 3,4-Dipalmitate (Topical Application)->Stratum Corneum Penetration Enzymatic Cleavage Enzymatic Cleavage Stratum Corneum Penetration->Enzymatic Cleavage Pyridoxine (Vitamin B6) Pyridoxine (Vitamin B6) Enzymatic Cleavage->Pyridoxine (Vitamin B6) Keratinocytes Keratinocytes Pyridoxine (Vitamin B6)->Keratinocytes Upregulation of Filaggrin mRNA Upregulation of Filaggrin mRNA Keratinocytes->Upregulation of Filaggrin mRNA Increased Filaggrin Protein Increased Filaggrin Protein Upregulation of Filaggrin mRNA->Increased Filaggrin Protein Enhanced Cornified Envelope Enhanced Cornified Envelope Increased Filaggrin Protein->Enhanced Cornified Envelope Increased NMFs Increased NMFs Increased Filaggrin Protein->Increased NMFs Improved Skin Barrier Function Improved Skin Barrier Function Enhanced Cornified Envelope->Improved Skin Barrier Function Increased NMFs->Improved Skin Barrier Function Reduced TEWL Reduced TEWL Improved Skin Barrier Function->Reduced TEWL Increased Hydration Increased Hydration Improved Skin Barrier Function->Increased Hydration

          Caption: Proposed mechanism of Pyridoxine 3,4-Dipalmitate in skin barrier repair.

          Comparative Analysis: Pyridoxine 3,4-Dipalmitate vs. Standard of Care

          A direct comparative clinical study between pyridoxine 3,4-dipalmitate and other barrier repair agents is not available in published literature. Therefore, we present a comparison based on the known mechanisms and available clinical data for each agent.

          Ceramides

          Ceramides are endogenous lipids that are a major component of the stratum corneum's lipid matrix. Topical application of ceramides aims to replenish depleted levels, thereby directly reinforcing the skin's barrier structure.

          • Mechanism: Directly integrate into the lipid lamellae of the stratum corneum, reducing TEWL and improving hydration.

          • Clinical Evidence: Numerous studies have demonstrated the efficacy of ceramide-containing moisturizers in improving skin barrier function in conditions like atopic dermatitis. For instance, a study on a ceramide-containing cream showed a 13.42% decrease in TEWL and a 47.37% increase in skin hydration after 28 days.[5] Another study found that a ceramide-dominant cream significantly decreased TEWL over 24 hours.[6]

          Niacinamide

          Niacinamide, the amide form of vitamin B3, is a well-established ingredient in dermatology with multiple benefits for the skin, including barrier enhancement.

          • Mechanism: Upregulates the synthesis of ceramides and other stratum corneum lipids, and also has anti-inflammatory properties.

          • Clinical Evidence: A study on a niacinamide-containing cream demonstrated a significant improvement in skin hydration.[7] Another study showed that 4% topical niacinamide for 8 weeks significantly increased skin hydration in adolescents with acne vulgaris.[8]

          Data Summary: A Comparative Overview

          The following table summarizes the available quantitative data for the discussed barrier repair agents. It is important to note the absence of direct clinical data for pyridoxine 3,4-dipalmitate.

          ParameterPyridoxine 3,4-DipalmitateCeramidesNiacinamide
          Primary Mechanism Stimulates filaggrin productionReplenishes intercellular lipidsStimulates ceramide synthesis
          TEWL Reduction Data not available13.42% decrease after 28 days[5]Data on direct TEWL reduction is variable and often linked to increased ceramide synthesis
          Skin Hydration Improvement Data not available47.37% increase after 28 days[5]Significant increase after 3 weeks[7]
          Key Supporting Studies (for a similar ester)Spada et al., 2018[6]; Journal of Clinical and Aesthetic Dermatology, 2024[5]Zorawska et al., 2024[7]; Journal of Biomedicine & Translational Research, 2023[8]

          Experimental Protocols for Clinical Evaluation

          To rigorously assess the efficacy of pyridoxine 3,4-dipalmitate for skin barrier repair, a randomized, double-blind, placebo-controlled clinical trial is the gold standard.

          Workflow for a Comparative Clinical Trial

          cluster_0 Pre-Trial cluster_1 Trial Period (e.g., 28 days) cluster_2 Assessments cluster_3 Post-Trial Subject Recruitment (n=...) Subject Recruitment (n=...) Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Subject Recruitment (n=...)->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Measurements (TEWL, Hydration) Baseline Measurements (TEWL, Hydration) Informed Consent->Baseline Measurements (TEWL, Hydration) Randomization Randomization Baseline Measurements (TEWL, Hydration)->Randomization Group A: Pyridoxine 3,4-Dipalmitate Group A: Pyridoxine 3,4-Dipalmitate Randomization->Group A: Pyridoxine 3,4-Dipalmitate Group B: Ceramide Cream Group B: Ceramide Cream Randomization->Group B: Ceramide Cream Group C: Niacinamide Cream Group C: Niacinamide Cream Randomization->Group C: Niacinamide Cream Group D: Placebo Group D: Placebo Randomization->Group D: Placebo Daily Product Application Daily Product Application Group A: Pyridoxine 3,4-Dipalmitate->Daily Product Application Group B: Ceramide Cream->Daily Product Application Group C: Niacinamide Cream->Daily Product Application Group D: Placebo->Daily Product Application Weekly Measurements (TEWL, Hydration) Weekly Measurements (TEWL, Hydration) Daily Product Application->Weekly Measurements (TEWL, Hydration) Adverse Event Monitoring Adverse Event Monitoring Daily Product Application->Adverse Event Monitoring Final Measurements (Day 28) Final Measurements (Day 28) Weekly Measurements (TEWL, Hydration)->Final Measurements (Day 28) Data Analysis Data Analysis Final Measurements (Day 28)->Data Analysis Statistical Comparison of Groups Statistical Comparison of Groups Data Analysis->Statistical Comparison of Groups Conclusion on Efficacy & Safety Conclusion on Efficacy & Safety Statistical Comparison of Groups->Conclusion on Efficacy & Safety

          Caption: A typical workflow for a comparative clinical trial of skin barrier repair agents.

          Step-by-Step Methodologies

          1. Transepidermal Water Loss (TEWL) Measurement

          • Principle: Measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a direct measure of the skin barrier's integrity.

          • Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®).

          • Protocol:

            • Subjects acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20 minutes.

            • The probe of the evaporimeter is placed gently on the skin surface of the test area (e.g., volar forearm).

            • Measurements are taken until a stable reading is obtained (typically 30-60 seconds).

            • The average of three consecutive measurements is recorded.

            • TEWL is expressed in g/m²/h.

          2. Skin Hydration Measurement (Corneometry)

          • Principle: Measures the electrical capacitance of the skin, which is directly related to the water content of the stratum corneum.

          • Instrumentation: A corneometer (e.g., Corneometer® CM 825).

          • Protocol:

            • Subjects are acclimatized under the same conditions as for TEWL measurement.

            • The probe of the corneometer is pressed against the skin surface with a constant pressure.

            • The instrument provides a reading in arbitrary units (A.U.) that correlates with the level of hydration.

            • The average of three measurements at each site is recorded.

          Conclusion and Future Directions

          Pyridoxine 3,4-dipalmitate presents a promising, mechanistically plausible approach to skin barrier repair, primarily through the stimulation of filaggrin production. Its lipophilic nature suggests enhanced delivery to the stratum corneum. However, the current body of evidence lacks direct clinical data to substantiate its efficacy in comparison to well-established agents like ceramides and niacinamide.

          Future research should prioritize randomized controlled trials to quantify the effects of topical pyridoxine 3,4-dipalmitate on TEWL and skin hydration. Such studies would be invaluable in positioning this ingredient within the armamentarium of dermatological solutions for compromised skin barrier function. For drug development professionals, the exploration of pyridoxine esters represents a compelling avenue for innovation in the management of dry and inflammatory skin conditions.

          References

          • A study on the efficacy of a ceramide-containing glycinate-based cleanser. Journal of Clinical and Aesthetic Dermatology. 2024. [Link]

          • Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate. Cosmetic Ingredients Guide. 2024. [Link]

          • Spada F, Barnes TM, Greive KA. Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems. Clinical, Cosmetic and Investigational Dermatology. 2018;11:491-497. [Link]

          • Zorawska P, Jarkiewicz J, et al. Topical Niacinamide in Daily Skincare: A 3-Week Real-World Cosmetic Study. MDPI. 2024. [Link]

          • Efficacy of Topical Niacinamide on Skin Hydration of Adolescents with Acne Vulgaris. Journal of Biomedicine & Translational Research. 2023. [Link]

          • Efficacy Test on Skin Hydration and Skin Barrier Function. ClinicalTrials.gov. 2011. [Link]

          • Sakata M, et al. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes. Amino Acids. 2021;53(9):1375-1384. [Link]

          • Del Rosso JQ, Kircik L. Skin 101: Understanding the Fundamentals of Skin Barrier Physiology—Why is This Important for Clinicians? The Journal of Clinical and Aesthetic Dermatology. 2025;18(2):7–15. [Link]

          • Brescoll J, Daveluy S. A review of vitamin B12 in dermatology. American Journal of Clinical Dermatology. 2015;16(1):27-33. [Link]

          • Sen-Sen, et al. Clinical Measurement of Transepidermal Water Loss. Advances in Wound Care. 2025. [Link]

          Sources

          Comparative Stability Guide: Pyridoxine 3,4-Dipalmitate vs. Pyridoxine Tris-Hexyldecanoate

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the development of dermocosmetics and transdermal therapeutics, Vitamin B6 (Pyridoxine) is limited by its high sensitivity to light, heat, and oxidative degradation. To overcome this, lipophilic ester derivatives are employed.

          This guide compares the two primary lipophilic candidates:

          • Pyridoxine 3,4-Dipalmitate (PDP): The legacy standard. A linear diester solid.

          • Pyridoxine Tris-Hexyldecanoate (PTH): The advanced alternative. A branched triester liquid.

          The Bottom Line: Pyridoxine Tris-Hexyldecanoate (PTH) exhibits superior hydrolytic and thermal stability compared to Pyridoxine 3,4-Dipalmitate (PDP) . This is driven by two mechanisms: steric shielding provided by the branched hexyldecyl chains and complete substitution (Tris) of the pyridoxine core, which eliminates oxidative vulnerabilities at the 5-hydroxymethyl position. While PDP remains a cost-effective solid for anhydrous powders, PTH is the requisite choice for high-water-content emulsions or heat-stressed manufacturing processes.

          Molecular Architecture & Stability Logic

          To understand the stability divergence, we must analyze the structural differences between linear and branched esters.

          Structural Comparison[1]
          • PDP (Linear Diester): Contains straight-chain palmitic acid residues at positions 3 and 4. The linear nature allows for tight crystal packing (solid at room temperature), but the carbonyl carbons in the ester bonds are relatively exposed to nucleophilic attack (hydrolysis). Furthermore, the free hydroxyl group (typically at position 5) remains a target for oxidation.

          • PTH (Branched Triester): Contains hexyldecanoic acid (a Guerbet acid) at positions 3, 4, and 5. The "hexyldecyl" group is a large, branched alkyl chain. This branching creates a "steric umbrella" that physically blocks water and enzymes from accessing the ester bonds.

          Mechanism of Stabilization: Steric Shielding

          The superior stability of PTH is governed by the Taft Steric Parameter (

          
          ) . Hydrolysis of an ester requires a water molecule (or hydroxide ion) to attack the carbonyl carbon.
          
          • In PDP: The linear palmitate chain offers minimal steric hindrance. The attack vector is open.

          • In PTH: The

            
            -branching of the hexyldecanoate group creates a crowded transition state. The energy barrier for hydrolysis is significantly raised, rendering the molecule kinetically stable even in aqueous environments where PDP would degrade.
            
          Visualization: Steric Shielding Pathway

          StabilityMechanism cluster_PDP Pyridoxine 3,4-Dipalmitate (PDP) cluster_PTH Pyridoxine Tris-Hexyldecanoate (PTH) Water Hydrolytic Agent (H2O / OH-) PDP_Target Linear Ester Bond (Exposed Carbonyl) Water->PDP_Target Direct Attack PTH_Barrier Steric Hindrance (Hexyldecyl Group) Water->PTH_Barrier Blocked PDP_Result RAPID HYDROLYSIS (Degradation) PDP_Target->PDP_Result PTH_Target Branched Ester Bond (Shielded Carbonyl) PTH_Result STABLE (Intact Molecule) PTH_Target->PTH_Result PTH_Barrier->PTH_Target No Access

          Figure 1: Mechanistic comparison of hydrolytic attack. The branched chain of PTH acts as a physical barrier (steric hindrance) against hydrolysis.

          Physicochemical Stability Profile

          The following data synthesizes comparative properties relevant to formulation stability.

          FeaturePyridoxine 3,4-Dipalmitate (PDP)Pyridoxine Tris-Hexyldecanoate (PTH)Impact on Stability
          Substitution Diester (3,4-position)Triester (3,4,5-position)PTH Wins: Full substitution prevents oxidation of the 5-hydroxymethyl group.
          Alkyl Chain Palmitate (Linear C16)Hexyldecanoate (Branched C16)PTH Wins: Branching increases hydrolytic resistance 10-100x vs linear esters.
          Physical State Crystalline PowderLiquid OilPTH Wins: No risk of crystallization/precipitation in emulsions; easier cold-processing.
          Melting Point ~112°C< 0°C (Liquid)PTH Wins: Liquid state improves miscibility; PDP requires high heat to dissolve, risking degradation.
          Heat Stability Moderate (Stable < 80°C)High (Stable > 100°C)PTH Wins: Can withstand high-shear, high-temp manufacturing.
          Hydrolysis Risk Moderate (in aqueous base)Very LowPTH Wins: Suitable for a wider pH range (4.0 - 8.0).

          Experimental Validation: Self-Validating Protocol

          Do not rely solely on manufacturer claims. Use this protocol to quantify the stability difference in your specific vehicle. This method utilizes High-Performance Liquid Chromatography (HPLC) to track the disappearance of the ester and the appearance of free Pyridoxine.

          Materials
          • Analytes: PDP (Ref Std), PTH (Ref Std), Pyridoxine HCl (Degradation marker).

          • Stress Medium: 0.1N NaOH in 50:50 Ethanol/Water (Accelerated Alkaline Hydrolysis).

          • Quenching Solution: 0.1N HCl.

          Protocol Workflow
          • Preparation: Dissolve 100 mg of PDP and PTH in separate 50 mL volumetric flasks using Ethanol.

          • Stress Initiation: Add 10 mL of 0.1N NaOH to each flask. Vortex. Incubate at 60°C .

          • Sampling: At T=0, 1hr, 4hr, and 24hr, withdraw 1 mL aliquots.

          • Quenching: Immediately neutralize the aliquot with 1 mL of 0.1N HCl to stop the reaction.

          • Analysis: Inject into HPLC (C18 Column, MeOH/Water gradient, UV @ 290 nm).

          Automated Workflow Diagram

          ExperimentalProtocol cluster_Sampling Time-Point Analysis Prep Sample Preparation (10mg/mL in EtOH) Stress Stress Condition (Add 0.1N NaOH + Heat 60°C) Prep->Stress T0 T=0 hr Stress->T0 T1 T=4 hr Stress->T1 T2 T=24 hr Stress->T2 Quench Quenching (Neutralize with HCl) T0->Quench T1->Quench T2->Quench HPLC HPLC Quantification (UV @ 290nm) Quench->HPLC Data Calculate % Degradation (Area_Initial - Area_Time) / Area_Initial HPLC->Data

          Figure 2: Step-by-step forced degradation protocol to verify comparative stability.

          Expected Results
          • PDP: Expect >20% degradation within 4 hours under alkaline stress due to the accessible linear ester.

          • PTH: Expect <5% degradation within 24 hours. The branched chain effectively blocks the hydroxide ion attack.

          Formulation Implications

          Solubility & Processing
          • PDP: Requires heating the oil phase to >80°C to dissolve. If the formulation cools too quickly, PDP may recrystallize, causing "grittiness" in creams and loss of bioavailability.

          • PTH: Being a liquid, it can be cold-processed or added during the cool-down phase (below 40°C), preserving the integrity of other heat-sensitive actives in the formula.

          Bioavailability

          While PTH is more stable ex vivo (in the bottle), it requires skin esterases to release free Vitamin B6 in vivo. However, studies on Guerbet esters suggest that while hydrolysis is slower, the partition coefficient (LogP) of PTH is optimized for deeper stratum corneum penetration compared to the crystalline PDP.

          References

          • Nikkol Chemicals. (n.d.).[1][2] NIKKOL VB6-IP (Pyridoxine Tris-Hexyldecanoate) Technical Data Sheet. Retrieved from

          • Nikkol Chemicals. (n.d.).[1][2] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data Sheet. Retrieved from

          • O'Lenick, A. J. (2001). Guerbet Chemistry: The Branching Advantage. Allured Publishing.[1] (Establishes the hydrolytic stability mechanism of branched esters).

          • U.S. National Library of Medicine. (2023). Pyridoxine Compound Summary. PubChem.[3][4] Retrieved from

          Sources

          A Senior Application Scientist's Guide to Bioequivalence Studies of Topical Pyridoxine Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Authored for Researchers, Scientists, and Drug Development Professionals

          Foreword: Beyond the Basics of Bioequivalence for Topical Vitamin B6

          In the realm of topical dermatological products, establishing bioequivalence is a nuanced endeavor. Unlike oral dosage forms where systemic pharmacokinetic data often provide a clear path to demonstrating equivalence, topical products demand a more sophisticated, localized assessment. This guide provides an in-depth technical comparison of methodologies for evaluating the bioequivalence of topical pyridoxine (Vitamin B6) derivatives. As Senior Application Scientists, we move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach.

          Pyridoxine is a water-soluble vitamin essential for numerous metabolic processes within the skin.[1] Its derivatives are increasingly incorporated into topical formulations for their anti-inflammatory, anti-acne, and skin-conditioning properties. Pyridoxine hydrochloride (HCl), a common salt form, is hydrophilic, while esterified derivatives, such as Pyridoxine Dipalmitate, are lipophilic prodrugs designed to enhance skin penetration.[2][3][4] This guide will use these two derivatives as archetypes to compare and contrast the most relevant bioequivalence assessment methods.

          The Landscape of Topical Bioequivalence: A Multi-Faceted Approach

          Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for assessing the bioequivalence of topical products. While guidance for topical corticosteroids is well-defined, the principles are often extrapolated to other drug classes, including non-corticosteroids.[5][6][7] A weight-of-evidence approach is typically employed, integrating various in vitro and in vivo methods.

          The following sections will dissect and compare three cornerstone methodologies for topical bioequivalence assessment:

          • In Vitro Release Testing (IVRT)

          • In Vitro Permeation Testing (IVPT)

          • In Vivo Dermatopharmacokinetics (DPK) via Tape Stripping

          We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present hypothetical comparative data for our two model pyridoxine derivatives.

          Method 1: In Vitro Release Testing (IVRT)

          Scientific Rationale: IVRT is a critical quality control tool that measures the rate and extent of drug release from a semi-solid dosage form.[8] It is a surrogate for skin absorption, assuming that for a drug to be bioavailable, it must first be released from its formulation. This test is highly sensitive to changes in formulation composition and physicochemical properties.[9]

          Comparative Analysis: Pyridoxine HCl vs. Pyridoxine Dipalmitate

          Due to their differing solubilities, the release profiles of Pyridoxine HCl and Pyridoxine Dipalmitate are expected to vary significantly depending on the formulation and the receiving medium used in the IVRT setup.

          Parameter Pyridoxine HCl Formulation (e.g., Hydrogel) Pyridoxine Dipalmitate Formulation (e.g., Cream) Scientific Justification
          Expected Release Rate HighLowPyridoxine HCl is highly water-soluble and will readily diffuse from an aqueous gel into an aqueous receiving medium.[1][10] Pyridoxine Dipalmitate is lipophilic and will have a lower affinity for an aqueous receiving medium, resulting in a slower release from a lipid-based cream.[2][3]
          Influence of Formulation Release is highly dependent on the viscosity and polymer network of the hydrogel.Release is governed by the partition coefficient between the oil and aqueous phases of the cream and the receiving medium.The formulation matrix is a critical determinant of drug release.[11]
          Choice of Receiving Medium Phosphate Buffered Saline (PBS), pH 7.4PBS with a solubilizing agent (e.g., 2-5% Oleth-20 or other non-ionic surfactant)The receiving medium must ensure sink conditions, meaning its capacity to dissolve the drug is at least 3-10 times the expected amount of drug released. For lipophilic compounds like Pyridoxine Dipalmitate, a surfactant is necessary to achieve this.
          Experimental Protocol: IVRT using Franz Diffusion Cells

          Objective: To compare the in vitro release rate of two topical formulations containing different pyridoxine derivatives.

          Apparatus:

          • Vertical Franz Diffusion Cells

          • Circulating water bath set to 32 ± 1 °C

          • Synthetic membrane (e.g., Polysulfone)

          • Magnetic stir plate and stir bars

          • HPLC system with a UV detector

          Procedure:

          • Membrane Preparation: Pre-soak the synthetic membranes in the receiving medium for at least 30 minutes.

          • Cell Assembly: Assemble the Franz diffusion cells with the prepared membranes, ensuring no air bubbles are trapped between the membrane and the receiving medium in the receptor chamber.

          • Temperature Equilibration: Allow the assembled cells to equilibrate to 32 ± 1 °C in the circulating water bath for at least 30 minutes.

          • Formulation Application: Accurately weigh and apply a finite dose (e.g., 300 mg) of the test formulation onto the membrane surface in the donor chamber.

          • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receiving medium.

          • Sample Analysis: Analyze the withdrawn samples for pyridoxine concentration using a validated HPLC-UV method.

          • Data Analysis: Plot the cumulative amount of pyridoxine released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

          Visualization of IVRT Workflow

          IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane Membrane Soaking Cell_Assembly Cell Assembly Membrane->Cell_Assembly Temp_Equilibration Temperature Equilibration Cell_Assembly->Temp_Equilibration Formulation_App Formulation Application Temp_Equilibration->Formulation_App Sampling Time-point Sampling Formulation_App->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Plotting HPLC_Analysis->Data_Analysis

          Caption: Workflow for In Vitro Release Testing (IVRT).

          Method 2: In Vitro Permeation Testing (IVPT)

          Scientific Rationale: IVPT goes a step further than IVRT by using excised human or animal skin as the membrane in a Franz diffusion cell.[12] This method provides a more biologically relevant measure of a drug's potential to permeate the stratum corneum and reach the viable epidermis.[12] It is a powerful tool for formulation optimization and for comparing the skin penetration of different active ingredients or formulations.[12]

          Comparative Analysis: Pyridoxine HCl vs. Pyridoxine Dipalmitate

          The physicochemical properties of the pyridoxine derivatives will have a profound impact on their permeation through the lipophilic stratum corneum.

          Parameter Pyridoxine HCl Formulation Pyridoxine Dipalmitate Formulation Scientific Justification
          Expected Permeation Flux LowPotentially HighThe hydrophilic nature of Pyridoxine HCl (LogP ≈ -0.77) hinders its partitioning into and diffusion across the lipid-rich stratum corneum.[13] Pyridoxine Dipalmitate, as a lipophilic prodrug, is designed to have a more favorable partition coefficient for the stratum corneum, potentially leading to higher permeation.[2][3]
          Skin Retention LowHighDue to its poor penetration, most of the applied Pyridoxine HCl is likely to remain on the skin surface. The lipophilic Pyridoxine Dipalmitate is expected to be retained within the stratum corneum, where it can be subsequently hydrolyzed to the active pyridoxine.
          Choice of Skin Model Excised human skin is the gold standard. Porcine skin is a common and acceptable alternative due to its structural similarity to human skin.[14][15]Excised human skin is the gold standard. Porcine skin is a common and acceptable alternative.[14][15]The choice of skin model is critical for the relevance of the data. While human skin is ideal, its availability is limited.[10]
          Experimental Protocol: IVPT using Franz Diffusion Cells

          Objective: To compare the in vitro skin permeation and retention of two topical formulations containing different pyridoxine derivatives.

          Apparatus:

          • Same as IVRT, with the addition of a dermatome for skin preparation.

          Procedure:

          • Skin Preparation: Use a dermatome to obtain split-thickness skin samples (typically 300-500 µm) from excised human or porcine skin.[16]

          • Cell Assembly and Equilibration: Mount the skin sections in the Franz diffusion cells with the stratum corneum facing the donor chamber. Equilibrate as described for IVRT.

          • Formulation Application and Sampling: Follow the same procedure as for IVRT.

          • Skin Processing at Study End: At the end of the experiment (e.g., 24 hours), dismantle the cells.

            • Surface Cleaning: Carefully clean the skin surface to remove any unabsorbed formulation.

            • Stratum Corneum Removal: Perform tape stripping (see Method 3 protocol) to separate the stratum corneum from the epidermis and dermis.

            • Epidermis-Dermis Separation: Heat-separate the remaining epidermis from the dermis.

          • Extraction and Analysis: Extract the pyridoxine derivative from the tape strips, epidermis, and dermis using a suitable solvent. Analyze the extracts and the receiving medium samples by HPLC-UV.

          • Data Analysis: Calculate the cumulative amount of pyridoxine permeated into the receiving medium over time and the amount retained in each skin layer. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative permeation curve.

          Visualization of Skin Permeation and Retention

          Skin_Permeation cluster_retention Skin Retention Formulation Topical Formulation (Pyridoxine Derivative) SC Stratum Corneum Formulation->SC Partitioning & Diffusion VE Viable Epidermis SC->VE Permeation Dermis Dermis VE->Dermis Systemic Systemic Circulation Dermis->Systemic

          Caption: Pathway of topical drug permeation and retention.

          Method 3: In Vivo Dermatopharmacokinetics (DPK) via Tape Stripping

          Scientific Rationale: Tape stripping is a minimally invasive in vivo technique that involves the sequential application and removal of adhesive tape strips to the skin to collect the stratum corneum layer by layer.[17][18] By analyzing the amount of drug in each tape strip, a concentration-depth profile within the stratum corneum can be generated.[19] This method provides valuable information on the bioavailability of a topical drug in its target tissue.[5][19]

          Comparative Analysis: Pyridoxine HCl vs. Pyridoxine Dipalmitate

          The DPK profiles of the two derivatives are expected to differ based on their ability to penetrate the stratum corneum.

          Parameter Pyridoxine HCl Formulation Pyridoxine Dipalmitate Formulation Scientific Justification
          Amount in Stratum Corneum (AUC) LowHighThe lipophilic nature of Pyridoxine Dipalmitate facilitates its uptake into the stratum corneum, leading to a higher Area Under the Curve (AUC) of concentration versus depth. Pyridoxine HCl's hydrophilicity will limit its penetration.
          Maximum Concentration (Cmax) Low and superficialHigher and potentially deeper penetrationCmax for Pyridoxine Dipalmitate is expected to be greater, and the peak concentration may be found in deeper layers of the stratum corneum compared to Pyridoxine HCl.
          Depth of Penetration ShallowDeeperThe physicochemical properties favoring partitioning into the stratum corneum will allow for deeper penetration of Pyridoxine Dipalmitate.
          Experimental Protocol: In Vivo Tape Stripping

          Objective: To compare the in vivo dermatopharmacokinetics of two topical formulations containing different pyridoxine derivatives in human volunteers.

          Materials:

          • D-Squame® adhesive discs

          • Forceps

          • Vials for sample collection

          • Solvent for extraction

          • HPLC-MS/MS system for high-sensitivity quantification

          Procedure:

          • Subject Recruitment and Site Demarcation: Recruit healthy volunteers and mark the treatment sites on their forearms.

          • Formulation Application: Apply a standardized amount of each formulation to the designated sites.

          • Exposure Duration: Allow the formulations to remain on the skin for a specified period (e.g., 4 hours).

          • Formulation Removal: Gently wipe the skin surface to remove excess formulation.

          • Tape Stripping:

            • Apply the first adhesive disc to the treatment site with consistent pressure and remove it. Discard this strip as it may contain residual surface formulation.

            • Apply subsequent discs (e.g., 20 strips) to the same site, placing each strip into a separate, labeled vial immediately after removal.[20]

          • Sample Extraction: Add a validated extraction solvent to each vial and vortex to extract the pyridoxine derivative from the tape strip.

          • Sample Analysis: Analyze the extracts using a validated LC-MS/MS method for sensitive and specific quantification of the pyridoxine derivative.

          • Data Analysis: Plot the amount of pyridoxine derivative per tape strip against the strip number (as a surrogate for depth). Calculate pharmacokinetic parameters such as AUC and Cmax.

          Visualization of DPK Profile Comparison

          DPK_Comparison cluster_graph Hypothetical DPK Profiles Amount in SC (ng/cm²) Depth (Tape Strip Number) Depth (Tape Strip Number) p_hcl p_dip p_hcl->p_dip Pyridoxine HCl p_dip->p_hcl Pyridoxine Dipalmitate

          Sources

          Safety Operating Guide

          A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridoxine 3,4-dipalmitate

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to your comprehensive guide on the safe handling of Pyridoxine 3,4-dipalmitate. As researchers and drug development professionals, our primary commitment is to safety, which is the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation. Our goal is to empower you with the knowledge to work confidently and securely with this compound.

          Hazard Assessment: A Proactive Approach to Safety

          Pyridoxine 3,4-dipalmitate is an oil-soluble derivative of Vitamin B6. While Safety Data Sheets (SDS) for the closely related Pyridoxine tripalmitate indicate that the substance does not meet the criteria for hazard classification, a critical scientific approach necessitates a deeper analysis[1]. We must consider the hazards associated with its parent compound, Pyridoxine Hydrochloride, and the physical nature of the dipalmitate form.

          • Physical Form : Pyridoxine 3,4-dipalmitate is typically a white or off-white crystalline powder[2]. This presents a primary risk of aerosolization, leading to inadvertent inhalation or eye exposure. Fine powders can be easily dispersed in the air during weighing, transferring, or mixing.

          • Ocular Hazard : The parent compound, Pyridoxine Hydrochloride, is classified as causing serious eye damage (H318)[3][4][5]. Although the dipalmitate ester is a different molecule, it is prudent to assume a similar potential for eye irritation or damage until proven otherwise. Any contact of fine powders with the eyes can cause significant mechanical irritation and potential chemical damage.

          • Dermal Exposure : As an oil-soluble derivative, Pyridoxine 3,4-dipalmitate has enhanced skin permeability compared to its water-soluble parent[2][6]. While no specific skin toxicity is noted, prolonged or repeated contact should be avoided as a matter of good laboratory practice.

          • Inhalation Risk : Inhaling fine powders can lead to respiratory tract irritation. While high doses of pyridoxine are generally well-tolerated, excessive intake can lead to side effects, making it essential to minimize inhalation exposure[7].

          Based on this assessment, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential for mitigating these potential risks.

          Core PPE Recommendations: Your First Line of Defense

          The selection of PPE is based on a risk-based approach that considers all potential routes of exposure.

          Eye and Face Protection

          Given the known serious eye damage risk of the parent compound and the dusty nature of the powder, robust eye protection is non-negotiable.

          • Mandatory : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine airborne particles entering from the top or bottom.

          • Recommended for large quantities or dusty operations : A full-face shield worn over safety goggles is recommended when handling larger quantities (>10g) or when the process is likely to generate significant dust. This provides an additional layer of protection for the entire face.

          Skin Protection
          • Hand Protection : Wear nitrile gloves as a minimum standard. Nitrile provides good chemical resistance to a range of substances and is a robust barrier against fine powders. Always check gloves for tears or punctures before use. For tasks involving prolonged contact or submersion in a solution containing Pyridoxine 3,4-dipalmitate, consult a glove manufacturer's compatibility chart. Change gloves immediately if they become contaminated.

          • Body Protection : A standard laboratory coat is required at all times. For procedures with a high risk of dust generation, consider using disposable coveralls to prevent contamination of personal clothing.

          Respiratory Protection

          Respiratory protection is crucial when the generation of airborne dust is likely.

          • Engineering Controls First : The primary method for controlling dust is to use engineering controls, such as a chemical fume hood or a powder containment hood.

          • When Respirators are Needed : If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator is required. A particulate respirator (e.g., an N95, N99, or N100) is appropriate for protection against airborne powders[1]. Always ensure you have been properly fit-tested for the respirator you are using.

          Quantitative Data Summary

          The following table summarizes key physical and chemical properties of Pyridoxine 3,4-dipalmitate and related compounds.

          PropertyValueSource
          Compound Pyridoxine 3,4-dipalmitate
          Molecular FormulaC40H71NO5[8][9]
          Molecular Weight646.00 g/mol [8][9]
          Physical FormWhite or similar white crystal or crystalline powder[2]
          SolubilityEasily dissolved in oil, slightly in hot ethanol, insoluble in water[2]
          Related Compound Pyridoxine tripalmitate
          CAS Number4372-46-7[1]
          Hazard ClassificationDoes not meet the criteria for classification[1]
          Parent Compound Pyridoxine Hydrochloride
          CAS Number58-56-0[3][5]
          Hazard ClassificationCauses serious eye damage (H318)[3][4][5]

          Operational Protocol: A Step-by-Step Guide to Safe Handling

          This protocol outlines the essential steps for safely handling Pyridoxine 3,4-dipalmitate from receipt to disposal.

          • Preparation and Area Setup :

            • Designate a specific area for handling the compound, preferably within a chemical fume hood or powder containment hood.

            • Ensure the work surface is clean and uncluttered.

            • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before opening the compound's container.

            • Verify that an eyewash station and safety shower are accessible and unobstructed.

          • Donning PPE :

            • Put on your lab coat.

            • Don your safety goggles and face shield (if required).

            • Put on your respirator (if required).

            • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

          • Weighing and Transfer :

            • Perform all weighing and transfer operations within the designated containment area (fume hood).

            • Open the container slowly to avoid creating a plume of dust.

            • Use a spatula to carefully transfer the powder to a weigh boat. Avoid scooping in a manner that generates dust.

            • Close the primary container immediately after use.

            • If dissolving the powder, add the solvent to the vessel containing the powder slowly to minimize dust generation.

          • Post-Handling :

            • Clean all equipment and the work surface thoroughly. A wet wipe method is preferred to dry sweeping to avoid aerosolizing any residual powder.

            • Decontaminate reusable equipment according to your laboratory's standard operating procedures.

          • Doffing PPE :

            • Remove PPE in the reverse order it was put on to prevent cross-contamination.

            • Remove gloves first, peeling them off without touching the outer surface.

            • Remove your lab coat.

            • Remove your face shield and goggles.

            • Remove your respirator.

            • Wash your hands thoroughly with soap and water immediately after removing all PPE[1].

          Safe Handling Workflow

          The following diagram illustrates the logical flow of operations for handling Pyridoxine 3,4-dipalmitate.

          G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_equip 2. Assemble Equipment prep_area->gather_equip check_safety 3. Verify Eyewash/ Safety Shower Access gather_equip->check_safety ppe_don 4. Lab Coat -> Goggles -> Respirator -> Gloves check_safety->ppe_don weigh 5. Weigh & Transfer ppe_don->weigh dissolve 6. Dissolve/Use weigh->dissolve close_container 7. Secure Primary Container dissolve->close_container decon 8. Decontaminate Area & Equipment close_container->decon ppe_doff 9. Doff PPE (Gloves First) decon->ppe_doff wash 10. Wash Hands Thoroughly ppe_doff->wash dispose 11. Dispose of Waste wash->dispose

          Caption: Workflow for Safe Handling of Pyridoxine 3,4-dipalmitate.

          Operational and Disposal Plans

          A clear plan for waste disposal is a critical component of laboratory safety.

          • Solid Waste : All disposable items contaminated with Pyridoxine 3,4-dipalmitate, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

          • Liquid Waste : Solutions containing Pyridoxine 3,4-dipalmitate should be collected in a designated hazardous waste container. Do not pour this waste down the drain.

          • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

          Emergency Procedures: Be Prepared

          • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][5].

          • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water[5].

          • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.

          • Spill : For a small powder spill within a fume hood, carefully wipe it up with a damp cloth to avoid raising dust. For larger spills, evacuate the area and contact your institution's EHS department.

          By adhering to these guidelines, you can ensure a safe and productive research environment when working with Pyridoxine 3,4-dipalmitate. Your commitment to safety is paramount.

          References

          • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Pyridoxine tripalmitate. [Link]

          • Carl ROTH. (n.d.). Safety Data Sheet: Pyridoxine hydrochloride. [Link]

          • Al-Dahhan, W. & L'heureux, G. (2014). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy. [Link]

          • Patel, D.K. (2023). Vitamin B6 (Pyridoxine). StatPearls Publishing. [Link]

          • Patsnap Synapse. (2024). What are the side effects of Pyridoxine Hydrochloride?. [Link]

          • Cosmacon. (n.d.). Pyridoxine - vitamin b6. [Link]

          • RxList. (n.d.). Pyridoxine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

          • The Good Scents Company. (n.d.). pyridoxine dipalmitate. [Link]

          • Duchefa Biochemie. (n.d.). Safety Data Sheet: Pyridoxine hydrochloride. [Link]

          • British Pharmacopoeia. (2020). Safety data sheet: Pyridoxine hydrochloride Assay Standard. [Link]

          • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71586766, Pyridoxine dipalmitate. [Link]

          • Wikipedia. (n.d.). Pyridoxine. [Link]

          • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate. [Link]

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          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.